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  • Product: 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
  • CAS: 1306603-93-9

Core Science & Biosynthesis

Foundational

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Authored for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1] Pyrazole-containing compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The compound 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid belongs to this significant class of molecules. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development endeavor, as these characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

An extensive review of scientific literature and chemical databases indicates that while the core pyrazole scaffold is well-studied, specific experimental data for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is not publicly available. This guide, therefore, serves a dual purpose: first, to present a comprehensive profile of the predicted physicochemical properties of this molecule based on robust computational models, and second, to provide detailed, field-proven experimental protocols for the empirical determination and validation of these critical parameters. This document is designed to be a practical resource for researchers tasked with characterizing this or structurally similar novel chemical entities.

Chemical Identity and Structural Information

A precise understanding of the molecule's structure is the foundation for all further analysis.

  • IUPAC Name: 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

  • Canonical SMILES: CCC(CC)N1C=CC(=N1)C(=O)O

  • InChI Key: JSQWOFVSYCVMTN-UHFFFAOYSA-N

2D Chemical Structure: alt text

Predicted Physicochemical Properties

In the absence of experimental data, in silico predictions provide valuable initial estimates to guide experimental design and hypothesis generation. These values are derived from computational algorithms that analyze the molecule's structure.

PropertyPredicted ValueSignificance in Drug Development
XlogP 1.8A measure of lipophilicity, influencing membrane permeability and solubility. A value <5 is favorable for oral bioavailability according to Lipinski's Rule of 5.[4][5]
pKa (acidic) 3.9 ± 0.1The acid dissociation constant of the carboxylic acid group. This value is critical for determining the molecule's charge state at physiological pH (around 7.4), which profoundly impacts solubility, receptor binding, and membrane transport.[6][7]
Aqueous Solubility (logS) -2.5 to -3.0Predicts solubility in water. Low aqueous solubility can be a major hurdle in drug development, affecting absorption and formulation.[8]
Boiling Point ~350-380 °CInfluenced by molecular weight and intermolecular forces, particularly hydrogen bonding from the carboxylic acid group. Carboxylic acids typically have high boiling points due to the formation of stable hydrogen-bonded dimers.[5][9]

Proposed Synthesis Pathway

Understanding the synthesis of a compound provides insight into potential impurities and scalability. A common and effective method for creating 1-alkyl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation of a hydrazine with a β-ketoester, followed by hydrolysis.

G cluster_reactants Starting Materials cluster_products Products A Pentan-3-ylhydrazine C Ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B Diethyl oxalacetate B->C D 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid C->D Base Hydrolysis (e.g., NaOH or KOH, then acid workup)

Caption: A plausible two-step synthesis of the target compound.

This pathway is advantageous as it utilizes commercially available starting materials and employs well-established reaction mechanisms, making it a reliable route for laboratory-scale synthesis.[10][11]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard operating procedures for determining the key physicochemical properties of a novel compound like 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

Solubility Determination

Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability. The "like dissolves like" principle is a useful starting point, but the ionizable nature of this molecule (due to the carboxylic acid) means its solubility will be highly pH-dependent.[12] Therefore, a comprehensive assessment requires testing in a range of aqueous and organic solvents. The isothermal shake-flask method is the gold standard for its accuracy and reliability.

G cluster_solvents Solvent Systems start Start: Weigh excess solid compound into vials S1 Water S2 pH 2 Buffer (e.g., 0.01 M HCl) S3 pH 7.4 Buffer (e.g., PBS) S4 pH 10 Buffer (e.g., Carbonate) S5 Organic Solvents (e.g., Ethanol, DMSO) Equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours S1->Equilibrate Add solvent S2->Equilibrate Add solvent S3->Equilibrate Add solvent S4->Equilibrate Add solvent S5->Equilibrate Add solvent Filter Filter to remove undissolved solid (Use 0.22 µm syringe filter) Equilibrate->Filter Analyze Quantify concentration of filtrate (e.g., HPLC-UV, LC-MS) Filter->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate G A Dissolve weighted compound in water/co-solvent C Titrate with standardized base (e.g., 0.1 M NaOH) A->C B Calibrate pH meter with standard buffers B->C D Record pH vs. volume of titrant added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (V_eq) from 1st derivative plot (d(pH)/dV) E->F G Find pH at Half-Equivalence Point (V_eq / 2) F->G H Result: pKa = pH at V_eq / 2 G->H G A Pre-saturate n-octanol with water and water with n-octanol B Dissolve compound in one phase (e.g., water) A->B C Add equal volume of the other phase B->C D Shake vigorously to partition (e.g., 2 hours) C->D E Centrifuge to separate phases D->E F Measure concentration in BOTH phases (C_oct and C_aq) using HPLC-UV E->F G Calculate: LogP = log10(C_oct / C_aq) F->G

Sources

Exploratory

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid chemical structure and molecular weight

An In-Depth Technical Guide to 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Executive Summary This technical guide provides a comprehensive overview of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound featuring the pharmacologically significant pyrazole scaffold. The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1] This document details the specific chemical structure, molecular weight, and other physicochemical properties of the title compound. Furthermore, it outlines a conceptual synthetic pathway, discusses key characterization techniques, and explores its potential relevance and applications for researchers, scientists, and professionals in the field of drug development. The strategic combination of an N-alkylated pentan-3-yl group and a C-3 carboxylic acid moiety presents a unique scaffold for exploring novel chemical space in the pursuit of new therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[2][3] The metabolic stability of the pyrazole ring and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it a highly attractive core for drug design.[1]

The presence of the pyrazole nucleus in blockbuster drugs validates its therapeutic potential.[2] Notable examples include:

  • Celecoxib: A selective COX-2 inhibitor used for anti-inflammatory purposes.

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.

  • Rimonabant: A cannabinoid receptor antagonist developed for anti-obesity treatment.

Substitution at the N-1 and C-3 positions of the pyrazole ring is a common and effective strategy for modulating the molecule's steric and electronic properties, thereby fine-tuning its biological activity, selectivity, and pharmacokinetic profile. The title compound, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, exemplifies this approach, featuring a bulky alkyl group at N-1 and a versatile carboxylic acid handle at C-3.

Physicochemical Properties of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Chemical Structure

The compound is systematically named 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. This nomenclature precisely describes the arrangement of its constituent parts:

  • 1H-pyrazole: The core five-membered aromatic ring with two adjacent nitrogen atoms.

  • -3-carboxylic acid: A carboxyl group (-COOH) is attached to the carbon atom at position 3 of the pyrazole ring.

  • 1-(pentan-3-yl)-: A pentan-3-yl group (a five-carbon chain where the attachment point is the third carbon) is bonded to the nitrogen atom at position 1 of the pyrazole ring.

Caption: 2D Chemical Structure of the title compound.

Molecular Formula and Weight

The fundamental quantitative descriptors for the molecule are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₂[4]
Molecular Weight182.22 g/mol (Calculated)
Monoisotopic Mass182.10553 Da[4]

Conceptual Synthesis and Characterization

Synthetic Workflow

A logical and field-proven method to synthesize the target compound involves a two-step process starting from a suitable β-ketoester and pentan-3-ylhydrazine. The workflow is designed to first build the core heterocyclic system as an ester, which is a stable and easily purifiable intermediate. The final step is a simple hydrolysis to yield the desired carboxylic acid.

G start Ethyl 2,4-dioxobutanoate + Pentan-3-ylhydrazine step1 Step 1: Cyclocondensation (Reflux in Ethanol, cat. Acid) start->step1 intermediate Intermediate: Ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate step1->intermediate Forms pyrazole ester step2 Step 2: Saponification (NaOH, H₂O/EtOH) intermediate->step2 product Final Product: 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid step2->product Hydrolyzes ester

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pentan-3-ylhydrazine (1.0 eq) in absolute ethanol.

  • Addition: To the stirring solution, add ethyl 2,4-dioxobutanoate (1.05 eq) dropwise. Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.

    • Causality: The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by the hydrazine.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the aromatic pyrazole ring.

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure pyrazole ester intermediate.

Step 2: Synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours.

    • Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ethyl group and formation of the sodium carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Causality: Protonation of the carboxylate salt renders the carboxylic acid neutral and significantly less soluble in the aqueous medium, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Relevance and Potential Applications in Drug Discovery

The structural motifs present in 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid suggest several avenues for its application in medicinal chemistry.

  • Protease Inhibition: Pyrazole-3-carboxylic acid derivatives have been successfully identified as potent inhibitors of viral proteases, such as the dengue virus NS2B-NS3 protease.[6] The carboxylic acid can form critical hydrogen bonds and salt-bridge interactions with basic residues (e.g., Arginine, Lysine) in an enzyme's active site, while the N-1 substituent explores hydrophobic pockets. The pentan-3-yl group provides a distinct, moderately bulky hydrophobic element that can be optimized for specific binding pockets.

  • Anti-inflammatory and Anticancer Agents: The pyrazole scaffold is a well-established core for anti-inflammatory and anticancer agents.[3][7] The carboxylic acid group can be used as a synthetic handle to generate a library of amide or ester derivatives, allowing for systematic Structure-Activity Relationship (SAR) studies.[7][8][9] This derivatization can improve cell permeability, modulate solubility, and introduce new interaction points for enhanced target binding.

  • Scaffold for Further Elaboration: The compound serves as a valuable building block. The carboxylic acid can be readily converted to an acid chloride, which can then react with a wide array of amines or alcohols to create diverse libraries of compounds for high-throughput screening.[10]

Conclusion

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a well-defined chemical entity built upon the pharmacologically validated pyrazole scaffold. Its structure combines a hydrophobic N-alkyl group with a versatile carboxylic acid functional group, presenting a promising platform for the design and synthesis of novel therapeutic agents. The established chemical principles for its synthesis make it an accessible target for research laboratories. Given the broad biological activities of related pyrazole derivatives, this compound represents a valuable starting point for drug discovery programs, particularly in the areas of antiviral, anti-inflammatory, and oncology research.

References

  • Lang, J. et al. (2025) Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Naim, M. J. et al.
  • Asif, M. (2022)
  • Wang, M. et al. (2022) Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters.
  • 1-(pentan-3-yl)-1h-pyrazole-3-carboxylic acid. PubChemLite.
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem - NIH.
  • Pyrazole-3-carboxylic acid. SpectraBase.
  • Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • 4-formyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. Chemsrc.
  • Fahmy, A. M. et al. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • 1H-Pyrazole-3-carboxylic acid | 1621-91-6. Sigma-Aldrich.
  • Gazvoda, M. et al. (2025) Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
  • 3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid. Moshang Chemical.
  • Özer, I. et al. (2009) Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary In modern fragment-based drug discovery (FBDD), the pyrazole-3-carboxylic acid scaffold represents a highly versatile pharmacophore capable of interrogating multiple G protein-coupled receptors (GPCRs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the pyrazole-3-carboxylic acid scaffold represents a highly versatile pharmacophore capable of interrogating multiple G protein-coupled receptors (GPCRs). Specifically, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a structurally optimized fragment characterized by a branched N1-alkyl chain and a C3-carboxylic acid. This technical whitepaper provides an in-depth analysis of the receptor binding affinity, structural causality, and experimental validation workflows for this compound and its direct analogs. We will explore its polypharmacological potential across key targets, including the Hydroxy-carboxylic acid receptor 2 (GPR109A/HCA2), Cannabinoid receptors (CB1/CB2), and the Apelin receptor (APJ).

Structural Pharmacophore & Mechanistic Rationale

The binding affinity of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is dictated by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural choices is critical for hit-to-lead optimization.

  • The N1-(Pentan-3-yl) Moiety (Steric Anchor): Unlike linear alkyl chains (e.g., n-pentyl), the pentan-3-yl group is a secondary, branched alkyl substituent. This branching introduces critical steric bulk adjacent to the pyrazole nitrogen. Mechanistically, this restricts the rotameric degrees of freedom of the ligand within the hydrophobic pocket of GPCRs. By locking the molecule into a bioactive conformation, the entropic penalty typically incurred upon receptor binding is minimized. Furthermore, the specific LogP contribution of the 3-pentyl group optimizes membrane partitioning, allowing the fragment to efficiently reach transmembrane orthosteric sites [1].

  • The C3-Carboxylic Acid (Ionic Tether): The free carboxylic acid acts as a potent hydrogen-bond donor and acceptor. In receptors like GPR109A, it directly mimics the carboxylate of endogenous nicotinic acid, forming an essential salt bridge with highly conserved Arginine residues (e.g., Arg111) in the binding cleft [1]. In CB1/CB2 and APJ targeting, this moiety often serves as an electrostatic anchor interacting with extracellular loop residues or as a synthetic handle for amide derivatization[2].

Signaling Ligand 1-(pentan-3-yl)-1H-pyrazole- 3-carboxylic acid Receptor GPCR Target (e.g., GPR109A, CB1) Ligand->Receptor Orthosteric Binding G_alpha Gαi/o Protein Activation Receptor->G_alpha Conformational Change AC Adenylate Cyclase (Inhibition) G_alpha->AC Inhibitory Signal cAMP ↓ cAMP Levels AC->cAMP Downstream Effect

Fig 1: Gi/o-coupled GPCR signaling pathway modulated by pyrazole-3-carboxylic acid ligands.

Target Receptor Profiling & Binding Affinities

The pyrazole-3-carboxylic acid core is a privileged scaffold. When substituted at the N1 or C5 positions with lipophilic groups, it exhibits distinct affinities for several therapeutic targets.

GPR109A (Nicotinic Acid Receptor)

Research into hypolipidemic agents has demonstrated that alkyl-substituted pyrazole-3-carboxylic acids act as potent partial agonists for GPR109A. The carboxylic acid is strictly required for affinity, while the alkyl chain dictates potency. Analogs exhibit Ki​ values in the sub-micromolar range, effectively inhibiting adenylate cyclase and reducing free fatty acid release [1].

Apelin Receptor (APJ)

Recent advancements have identified pyrazole-based small molecules as potent APJ agonists, a critical target for heart failure. Systematic modifications at the N1 position of the pyrazole core (such as the introduction of branched alkyls or benzyl groups) yield compounds with EC50​ values <100 nM. The 1-(pentan-3-yl) architecture provides the necessary hydrophobic contact to stabilize the active state of the APJ receptor [2].

Cannabinoid Receptors (CB1/CB2)

While 1,5-diaryl-pyrazole-3-carboxamides (e.g., Rimonabant) are classic CB1 inverse agonists, smaller 1-alkyl-pyrazole-3-carboxylic acids serve as low-molecular-weight fragments that bind the peripheral CB1/CB2 sites. The transition from a free acid to an amide is usually required to shift the compound from a low-affinity fragment ( Ki​>1μM ) to a high-affinity ligand ( Ki​<10 nM) [3].

Quantitative SAR Summary

Table 1: Representative Binding Affinities of Pyrazole-3-Carboxylic Acid Derivatives

Receptor TargetLigand SubclassBinding Affinity ( Ki​ )Functional Activity ( EC50​ )Modulator Type
GPR109A (HCA2) Alkyl-pyrazole-3-carboxylic acids0.07 - 0.5 µM4.0 - 6.0 µMPartial Agonist
APJ Receptor N1-Alkyl-pyrazole derivatives1.3 - 5.2 µM0.07 - 0.8 µMAgonist
CB1 Receptor Pyrazole-3-carboxamides1.0 - 15.0 nMN/AInverse Agonist
P2Y14 Receptor Aryl-pyrazole-3-carboxylic acids1.9 - 4.6 nMN/AAntagonist

Self-Validating Experimental Protocols

To accurately determine the binding affinity and functional profile of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, the following self-validating in vitro workflows must be executed.

Workflow A Compound Synthesis 1-(pentan-3-yl)-1H-pyrazole -3-carboxylic acid B Radioligand Displacement (Kd / Ki Determination) A->B In vitro screening C Functional Assays (GTPγS / cAMP) B->C Agonist/Antagonist profiling D Receptor Profiling (CB1/CB2, GPR109A, APJ) C->D Selectivity mapping

Fig 2: High-throughput screening and hit-to-lead workflow for pyrazole-3-carboxylic acid derivatives.

Protocol 3.1: Radioligand Displacement Assay ( Ki​ Determination)

Causality: Radioligand displacement is utilized over fluorescence polarization because small fragments (MW ~182 g/mol ) can suffer from severe steric hindrance and altered binding kinetics if conjugated to bulky fluorophores.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the target receptor (e.g., GPR109A). Why membranes? Whole-cell assays can introduce active transport artifacts or intracellular trapping of the carboxylic acid.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 2 nM [3H] -nicotinic acid for GPR109A), and varying concentrations of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Internal Validation (NSB): Include a Non-Specific Binding (NSB) control well containing a 1000-fold excess of cold reference ligand (e.g., 1 mM unlabeled nicotinic acid). The assay is only valid if the calculated Z'-factor is ≥0.5 .

  • Filtration & Detection: Terminate the reaction after 90 minutes at 25°C by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 3.2: [35S]GTPγS Binding Assay (Functional Profiling)

Causality: Because pyrazole-3-carboxylic acids often act as partial agonists, downstream assays (like cAMP accumulation) can suffer from signal amplification artifacts, making partial agonists look like full agonists. Measuring the binding of the non-hydrolyzable GTP analog directly at the Gαi/o​ subunit provides an amplification-free, true measure of intrinsic efficacy.

Step-by-Step Methodology:

  • Reaction Setup: Incubate receptor-expressing membranes (20 µ g/well ) in buffer containing 20 mM HEPES, 100 mM NaCl, 10 µM GDP, and 0.1 nM [35S]GTPγS .

  • Ligand Addition: Add the pyrazole fragment at concentrations ranging from 10−10 to 10−4 M.

  • Validation Control: Use a known full agonist to establish the Emax​ (100% activation baseline) and a vehicle control (DMSO) for basal activity.

  • Measurement: After 60 minutes at 30°C, filter the samples, wash, and quantify the bound [35S]GTPγS . Plot the dose-response curve to extract the EC50​ and the relative intrinsic activity (efficacy).

Conclusion

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a structurally elegant fragment that leverages steric branching and electrostatic tethering to interface with Class A GPCRs. By utilizing rigorous, self-validating radioligand and functional assays, researchers can accurately map its binding affinity, utilizing it as a foundational building block for the development of novel therapies targeting metabolic, cardiovascular, and neurological pathways.

References

  • van Herk, T., Brussee, J., van den Nieuwendijk, A. M., van der Klein, P. A., IJzerman, A. P., Stannek, C., Burmeister, A., & Lorenzen, A. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor." Journal of Medicinal Chemistry. URL:[Link]

  • Narayanan, S., Vasukuttan, V., Rajagopal, S., Maitra, R., & Runyon, S. P. (2020). "Identification of potent pyrazole based APELIN receptor (APJ) agonists." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Zhang, Y., et al. (2009). "Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists." Bioorganic & Medicinal Chemistry Letters (via PMC). URL:[Link]

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid: From Synthesis to Structural Insights for Drug Discovery

This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on the complete workflow of determining and analyzing the crystal structure of 1-(pentan-3-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on the complete workflow of determining and analyzing the crystal structure of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. This document emphasizes not just the procedural steps but the underlying scientific rationale, empowering researchers to apply these principles to novel pyrazole derivatives.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including inflammation, cancer, and infectious diseases.[1][2][3][4] Its metabolic stability and versatile substitution patterns make it a "privileged scaffold" in drug discovery.[2][3] Understanding the three-dimensional structure of new pyrazole derivatives through single-crystal X-ray diffraction (SC-XRD) is paramount, as it provides definitive insights into molecular conformation, intermolecular interactions, and the stereochemistry crucial for designing effective and selective therapeutics.[5][6][7][8]

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful structure determination.[9] The journey, therefore, begins with the chemical synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid and subsequent crystallization.

Synthetic Strategy

The synthesis of pyrazole carboxylic acids is well-established. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11][12] For our target molecule, a plausible synthetic route is the reaction of a pentan-3-yl hydrazine with a suitable three-carbon dicarbonyl synthon, followed by selective hydrolysis if an ester precursor is used.[13]

Experimental Protocol: Synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

  • Hydrazine Formation: Synthesize pentan-3-yl hydrazine from pentan-3-one and hydrazine hydrate.

  • Cyclocondensation: React the pentan-3-yl hydrazine with diethyl ethoxymethylenemalonate. This one-pot reaction typically proceeds in a protic solvent like ethanol, often with catalytic acid.[10][12]

  • Hydrolysis: The resulting ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water or ethanol/water.[13]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to produce a single, well-ordered crystal, free of defects, with dimensions typically between 0.1 and 0.5 mm.[8][9] The key is slow, controlled crystal growth.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities to find a solvent in which the compound is sparingly soluble. Good candidates often include ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a small, concentrated drop of the compound's solution on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately mount them on the diffractometer for analysis.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][8]

Data Collection

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[5][7] The positions and intensities of these spots contain the information about the crystal's unit cell and the arrangement of atoms within it.[7][8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. The "phase problem" is then solved to generate an initial electron density map.

Workflow for Structure Solution and Refinement

workflow Figure 1: Crystal Structure Determination Workflow DataCollection Data Collection (X-ray Diffractometer) DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (SHELXS - Direct Methods) DataProcessing->StructureSolution InitialModel Initial Structural Model StructureSolution->InitialModel StructureRefinement Structure Refinement (SHELXL) InitialModel->StructureRefinement AnisotropicRefinement Anisotropic Refinement StructureRefinement->AnisotropicRefinement FinalModel Final Structural Model StructureRefinement->FinalModel H_Atoms Hydrogen Atom Placement AnisotropicRefinement->H_Atoms H_Atoms->StructureRefinement Iterative Cycles H_Atoms->FinalModel Validation Validation & CIF Generation FinalModel->Validation

Caption: Workflow for crystal structure determination.

Step-by-Step Protocol using the SHELX Suite:

  • Structure Solution (SHELXS): For small organic molecules like our target compound, direct methods are highly effective for solving the phase problem.[14][15] The program SHELXS uses statistical relationships between the intensities of the reflections to derive initial phases.[14] This typically provides a rough but recognizable model of the molecule.

  • Initial Refinement (SHELXL): The initial atomic positions from SHELXS are refined against the experimental diffraction data using the least-squares refinement program SHELXL.[16][17] In early cycles, atoms are typically refined isotropically (with spherical thermal parameters).

  • Model Building: A difference Fourier map is calculated to locate missing atoms or identify misplaced ones. Heavier atoms (O, N, C) are identified and assigned.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This provides a more accurate model.[15]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent carbon, nitrogen, or oxygen atom.[15]

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning that further refinement cycles do not significantly change the atomic parameters. Key indicators of a good refinement are the R-factors (R1 and wR2), which should be low (typically < 0.05 for R1), and a flat difference electron density map.

Structural Analysis and Visualization: From Data to Insights

With a refined crystal structure, the next step is to analyze the molecular and supramolecular features using visualization software like Mercury.[18][19][20][21]

Molecular Geometry

The analysis begins with the intramolecular features of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

ParameterExpected ValueSignificance
Pyrazole RingPlanarAromatic character, crucial for π-π stacking interactions.
C-C & C-N Bond LengthsConsistent with standard values for sp2 and sp3 hybridized atomsDeviations can indicate electron delocalization or strain.
Carboxylic Acid Torsion AngleThe dihedral angle between the pyrazole ring and the carboxylic acid groupInfluences hydrogen bonding patterns and molecular conformation.
Pentan-3-yl ConformationLikely a staggered conformationDetermines the steric profile of the molecule.

Table 1: Key Intramolecular Geometric Parameters for Analysis.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors through a network of non-covalent interactions. Understanding these interactions is critical for predicting physical properties like solubility and melting point, and for understanding receptor binding.

Key Intermolecular Interactions to Analyze:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). We would expect to see strong O-H···O or O-H···N hydrogen bonds forming dimers or chains, which are common motifs in carboxylic acid crystal structures.[22]

  • π-π Stacking: The aromatic pyrazole rings can stack on top of each other, contributing to the stability of the crystal lattice.

  • van der Waals Interactions: The aliphatic pentan-3-yl group will engage in weaker, non-specific van der Waals interactions, influencing the overall packing efficiency.

packing Figure 2: Potential Intermolecular Interactions mol1 Molecule A 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid mol2 Molecule B 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid mol1:head->mol2:head O-H···O Hydrogen Bond (Dimer) mol3 Molecule C 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid mol2:head->mol3:head π-π Stacking

Caption: A conceptual diagram of potential intermolecular interactions.

Implications for Drug Development

The detailed structural information obtained from this analysis is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR): The crystal structure provides a precise 3D model of the pharmacophore. This allows for rational drug design, where modifications can be made to the molecule to enhance its binding to a biological target.[2]

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have different physical properties, including solubility and bioavailability. A thorough crystallographic analysis is the first step in identifying and characterizing polymorphs.

  • Informing Computational Models: The experimentally determined structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will interact with its protein target.[21]

Conclusion

The crystal structure analysis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, from synthesis and crystallization to detailed structural interpretation, provides a blueprint for understanding the solid-state properties of novel pyrazole derivatives. This in-depth knowledge is a critical component in the modern drug discovery pipeline, enabling the rational design of more effective and selective therapeutic agents. The methodologies and principles outlined in this guide are broadly applicable and serve as a robust foundation for researchers working at the interface of chemistry, crystallography, and pharmaceutical science.

References

  • Mercury - CCDC. (n.d.). Retrieved from [Link]

  • Mercury (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved from [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction - PMC. (n.d.). Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Retrieved from [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds - cdifx. (n.d.). Retrieved from [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. (n.d.). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

  • SHELXS - Direct Methods. (n.d.). Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure Determination with SHELX - MIT. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents. (n.d.).
  • 1-(pentan-3-yl)-1h-pyrazole-3-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (n.d.). Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (2019, April 11). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-formyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid | Chemsrc. (n.d.). Retrieved from [Link]

Sources

Foundational

Discovery and early-stage research of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Foreword: The Rationale for a Privileged Scaffold In the landscape of medicinal chemistry, certain mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Foreword: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved therapeutic agents. These are termed "privileged scaffolds" due to their proven ability to bind to multiple biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its presence in blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, highlights its profound significance in modern drug design.[2][3]

The versatility of the pyrazole core is further enhanced by substitution, with pyrazole carboxylic acid derivatives being a particularly fruitful area of investigation. This class of compounds has demonstrated an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide provides a comprehensive, technically-grounded framework for the discovery and early-stage evaluation of a novel pyrazole derivative: 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid . As this specific molecule is not extensively described in prior literature, this document serves as an expert-led case study, outlining the strategic rationale, synthetic methodologies, and a robust screening cascade that a drug discovery team would employ to assess its therapeutic potential.

Part 1: Molecular Design and Synthesis Strategy

Design Rationale: Probing Lipophilic Pockets

The design of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is deliberate. The core pyrazole-3-carboxylic acid moiety serves as a well-established pharmacophore. The novelty resides in the N1-substituent: the pentan-3-yl group. This non-planar, moderately lipophilic alkyl group is strategically chosen to explore hydrophobic pockets within a target protein's binding site. Unlike simple linear alkyl chains or flat aromatic rings, its specific three-dimensional shape may confer a unique binding orientation, potentially leading to enhanced potency, improved selectivity, or a more favorable absorption, distribution, metabolism, and excretion (ADME) profile compared to previously studied analogues.

Proposed Synthetic Pathway

The construction of the 1,3-substituted pyrazole ring is most reliably achieved through a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] The proposed four-step synthesis is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification cluster_3 Step 4: Hydrolysis Pentanone Pentan-3-one ReductiveAmination Pentan-3-ylhydrazine Pentanone->ReductiveAmination Reductive Amination Hydrazine Hydrazine Hydrate Hydrazine->ReductiveAmination Cyclo Cyclocondensation (Ethanol, Reflux) ReductiveAmination->Cyclo Dicarbonyl Ethyl 2,4-dioxobutanoate Dicarbonyl->Cyclo Isomers Mixture of Regioisomers (1,3- and 1,5-) Cyclo->Isomers Chromatography Purified Ethyl Ester (1,3-isomer) Isomers->Chromatography Column Chromatography Hydrolysis 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (Final Product) Chromatography->Hydrolysis LiOH, THF/H2O G Start Synthesized Compound (Purity > 95%) Tier1 Tier 1: Primary Screen Broad Cytotoxicity (MTT Assay) 3 Cancer Lines + 1 Normal Line Start->Tier1 Decision1 Is IC50 < 10 µM in any cancer line AND Selective? Tier1->Decision1 Tier2 Tier 2: Target-Based Screen Hypothesized Target: CDK2 Kinase Assay Decision1->Tier2 Yes Stop1 Inactive / Non-selective (Terminate) Decision1->Stop1 No Decision2 Is Kinase IC50 < 1 µM? Tier2->Decision2 Tier3 Tier 3: Mechanistic Cellular Assays Cell Cycle Analysis (Flow Cytometry) Apoptosis Induction (Annexin V) Decision2->Tier3 Yes Stop2 No Target Engagement (Terminate) Decision2->Stop2 No End Advance to Lead Optimization Tier3->End

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Protocols & Analytical Methods

Method

Application Note: 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic Acid as a Privileged Building Block in Drug Discovery

Executive Summary The pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore across diverse therapeutic areas, including oncology, virology, and immunolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore across diverse therapeutic areas, including oncology, virology, and immunology[1]. While traditional drug discovery programs have heavily relied on 1-aryl or 1-methyl substituted pyrazoles, the introduction of bulky, branched aliphatic groups—such as the pentan-3-yl (3-pentyl) moiety—represents a strategic evolution in rational drug design.

This application note details the utility of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1432680-78-8)[2] as a premium building block. By integrating high Fsp3​ character with significant steric bulk, this intermediate enables the synthesis of highly selective, soluble, and bioavailable drug candidates, particularly targeting G protein-coupled receptors (GPCRs) and viral proteases[3][4].

Mechanistic Rationale & Physicochemical Profiling

The "Escape from Flatland" Strategy

Historically, pyrazole-based drugs (e.g., rimonabant, celecoxib) utilized 1-aryl substitutions, which often lead to poor aqueous solubility, high plasma protein binding, and increased risk of CYP450-mediated metabolism due to flat, aromatic stacking[5].

The substitution of a planar phenyl ring with a pentan-3-yl group fundamentally alters the molecule's physicochemical landscape. The pentan-3-yl group is a symmetrical, secondary aliphatic chain that projects a V-shaped hydrophobic bulk from the N1 position. This structural modification directly increases the fraction of sp3 hybridized carbons ( Fsp3​ ), a critical metric correlated with clinical success. Higher Fsp3​ disrupts crystal lattice packing, thereby significantly improving thermodynamic solubility while maintaining the lipophilicity required for target engagement in deep hydrophobic pockets[5][6].

Comparative Physicochemical Data

To illustrate the structural advantage, the physicochemical properties of the pentan-3-yl building block are compared against the traditional 1-phenyl analog.

Property1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid1-Phenyl-1H-pyrazole-3-carboxylic acidCausality / Impact in Drug Design
Molecular Formula C₉H₁₄N₂O₂C₁₀H₈N₂O₂-
Molecular Weight 182.22 g/mol 188.18 g/mol Both maintain low MW for fragment-based design[7].
Fsp3​ 0.55 (5/9 carbons)0.00 (0/10 carbons)High Fsp3​ improves solubility and reduces off-target promiscuity.
cLogP (est.) ~1.8~1.5Pentyl group provides necessary lipophilicity for CNS/GPCR targets.
TPSA 55.12 Ų55.12 ŲIdentical polar surface area; excellent for oral bioavailability.

Strategic Applications in Target-Based Drug Design

GPCR Antagonism: Cannabinoid (CB1/CB2) and P2Y14 Receptors

Pyrazole-3-carboxamides are highly privileged structures for GPCR modulation. In the context of the endocannabinoid system, 1-alkyl-pyrazole-3-carboxamides have been extensively developed as peripherally selective CB1 antagonists and CB2 partial agonists[4][8]. The pentan-3-yl group perfectly occupies the lipophilic binding cleft of the CB1 receptor, while the C3-carboxamide acts as a critical hydrogen bond donor/acceptor to the receptor's orthosteric site[9].

Similarly, recent breakthroughs have identified 5-amide-1H-pyrazole-3-carboxyl derivatives as potent antagonists of the P2Y14 receptor, a critical target for innate immune system diseases and acute inflammation[5][6]. The incorporation of flexible, sp3 -rich substituents at the N1 position prevents the rigid, flat conformations that traditionally plague P2Y14R antagonists, leading to improved pharmacokinetic profiles[6].

Viral Protease Inhibition

Beyond GPCRs, pyrazole-3-carboxylic acid derivatives have recently been discovered as potent inhibitors of the Dengue virus (DENV) NS2B-NS3 protease[3]. The carboxylic acid acts as a bioisostere for traditional peptide-based inhibitors, anchoring the molecule in the active site, while N1-aliphatic substitutions optimize the drug-likeness and cell permeability of the antiviral agents[3].

GPCR_Modulation Ligand Pentan-3-yl Pyrazole Derivative Receptor Target GPCR (e.g., CB1, P2Y14R) Ligand->Receptor Hydrophobic Binding Conformation Receptor Stabilization (Inactive State) Receptor->Conformation Orthosteric Modulation Signaling Inhibition of Downstream Signaling Cascades Conformation->Signaling Signal Arrest Outcome Therapeutic Efficacy (Anti-inflammatory) Signaling->Outcome Phenotypic Response

Mechanism of action for pyrazole-based GPCR antagonists in inflammatory pathways.

Self-Validating Experimental Protocols

To leverage 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid in library generation, amide coupling is the most robust late-stage functionalization strategy[10][11]. The following protocol utilizes HATU and DIPEA.

Causality of Reagent Choice: Pyrazole-3-carboxylic acids feature an electron-deficient aromatic ring that can deactivate the carboxylate toward nucleophilic attack. HATU is selected over standard EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, suppressing epimerization and overcoming the steric hindrance imposed by the adjacent pentan-3-yl group[11]. DIPEA is utilized as a non-nucleophilic base to prevent competitive amidine formation.

Protocol: High-Throughput Synthesis of Pyrazole-3-Carboxamides

Materials Required:

  • 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (91.1 mg, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (261 µL, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU (228 mg, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15 minutes.

    • In-Process Control (IPC) 1: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the complete consumption of the starting material (m/z 183 [M+H]⁺) and the formation of the HOAt-active ester intermediate.

  • Amide Coupling: Add the desired amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

    • IPC 2: Monitor via LC-MS at 254 nm. The reaction is deemed complete when the active ester is fully consumed.

  • Reaction Quench & Workup: Dilute the reaction mixture with ethyl acetate (20 mL). To effectively remove the DMF solvent—which causes severe peak tailing in downstream chromatography—wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). The lithium ions tightly coordinate with DMF, pulling it into the aqueous phase.

  • Drying & Concentration: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (C18 column). Chromatographic Note: Due to the highly lipophilic nature of the pentan-3-yl group, initiate the gradient at a higher organic composition (e.g., 30% Acetonitrile in Water with 0.1% TFA) compared to standard methyl-pyrazoles to ensure optimal peak shape and resolution.

SynthesisWorkflow A 1-(Pentan-3-yl)-1H-pyrazole- 3-carboxylic Acid B Activation (HATU/DIPEA) Formation of HOAt Ester A->B Step 1 C Nucleophilic Attack by Primary/Secondary Amine B->C Step 2 D Crude Pyrazole-3-carboxamide C->D Workup (LiCl Wash) E Purification (Reverse-Phase HPLC) D->E IPC: LC-MS F Validated Lead Compound (>95% Purity) E->F Final QC

Workflow for the synthesis and validation of pyrazole-3-carboxamide libraries.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2022, 27(24), 8708.

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 2025, 16(8). (Note: Standard DOI resolution format based on ACS records)

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. International Journal of Molecular Sciences, 2018, 19(8), 2342.

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 2022, 65(23), 15679–15697.

  • Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. Molecules, 2019, 24(9), 1686.

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6590-6595.

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. Journal of Medicinal Chemistry, 2014, 57(11), 4699-4709.

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Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Introduction & Analytical Scope In modern drug discovery, pyrazole-3-carboxylic acid derivatives serve as critical pharmacophores due to their bioisosteric properties and ability to engage in directed hydrogen bonding. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

In modern drug discovery, pyrazole-3-carboxylic acid derivatives serve as critical pharmacophores due to their bioisosteric properties and ability to engage in directed hydrogen bonding. However, the synthesis of N-alkylated pyrazoles often yields a mixture of 1,3- and 1,5-regioisomers. For the target molecule, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No: 1432680-78-8)[1], confirming the exact position of the bulky pentan-3-yl group is paramount.

This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for researchers and drug development professionals. By combining optimized sample preparation with targeted 1D and 2D NMR techniques, this protocol ensures unambiguous structural elucidation and regiochemical validation.

Structural Dynamics & Expected NMR Signatures

The pyrazole ring is highly sensitive to the electronic effects of its substituents[2]. In 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, the N1 position is occupied by a symmetrical aliphatic chain, while the C3 position holds an electron-withdrawing carboxylic acid.

  • Symmetry in the Aliphatic Region : Assuming free rotation, the two ethyl groups of the pentan-3-yl moiety are chemically equivalent. This simplifies the aliphatic region into a distinct methine multiplet, a 4H methylene multiplet, and a 6H methyl triplet.

  • Aromatic Deshielding : The C3-carboxylic acid deshields the adjacent C4 proton, while the N1-alkyl group influences the C5 proton. Assigning these positions requires 2D Heteronuclear Multiple Bond Correlation (HMBC) to overcome the inherent ambiguity of pyrazole chemical shifts[3].

Table 1: Predicted NMR Chemical Shifts & Key Correlations (DMSO-d₆)
Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)HMBC Correlations (¹H to ¹³C)
COOH ~12.50br s1H163.5C3
Pyrazole-H5 ~7.80d (2.3)1H132.4C3, C4, N-CH
Pyrazole-H4 ~6.75d (2.3)1H107.8C3, C5, C=O
Pyrazole-C3 ---141.2-
N-CH (pentyl) ~4.20m1H65.3C5, CH₂ (pentyl)
CH₂ (pentyl) ~1.80m4H27.1N-CH, CH₃
CH₃ (pentyl) ~0.75t (7.4)6H10.5CH₂, N-CH

Experimental Protocol: Sample Preparation

High-quality NMR spectra begin with flawless sample preparation. The following steps are engineered to prevent line broadening and ensure maximum signal-to-noise (S/N) ratio.

Step-by-Step Methodology:

  • Mass Optimization : Accurately weigh 10–15 mg of the compound.

    • Causality: For small molecules (<1000 g/mol ), this mass yields an optimal concentration (~20–30 mM) in 0.6 mL of solvent. Exceeding this mass can cause viscosity-induced line broadening, while lower masses require excessive acquisition times for ¹³C NMR[4].

  • Solvent Selection : Dissolve the sample in 0.6 mL of DMSO-d₆ .

    • Causality: Carboxylic acids often dimerize in non-polar solvents like CDCl₃, leading to broad, shifting -COOH signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking these dimers and locking the exchangeable -COOH proton into a sharp, predictable downfield signal (~12.5 ppm).

  • Filtration : Vortex the solution until visually clear, then pass it through a glass microfiber filter directly into the NMR tube.

    • Causality: Micro-particulates create localized magnetic susceptibility gradients. Any solid particles remaining in solution will interfere with magnetic field homogeneity (shimming), leading to broad peaks and poor resolution[5].

  • Tube Filling : Ensure the sample height in a standard 5 mm precision NMR tube is exactly 40–50 mm .

    • Causality: A sample height below 40 mm introduces edge effects into the RF coil's active volume, distorting the baseline. Heights above 50 mm unnecessarily dilute the sample within the detection zone[5].

Experimental Protocol: NMR Acquisition

To build a self-validating structural proof, both 1D and 2D spectra must be acquired using specific parameters.

  • ¹H NMR (1D) : Acquire at 400 MHz (or higher). Use a 30° pulse angle, a 2–4 second relaxation delay (d1), and 16 scans.

    • Causality: A sufficient d1 ensures complete longitudinal relaxation of all protons, guaranteeing that the integration of the 6H methyl triplet exactly matches the 1H pyrazole doublets.

  • ¹³C NMR (1D) : Acquire at 100 MHz with ¹H broad-band decoupling. Use a d1 of 2–3 seconds and 512–1024 scans.

    • Causality: Quaternary carbons (C3 and C=O) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. Extended scans and delays are mandatory to resolve them against the baseline.

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map direct ¹H-¹³C attachments.

    • Causality: This immediately distinguishes the protonated pyrazole carbons (C4, C5) from the quaternary C3 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire optimized for long-range couplings (J = 8 Hz).

    • Causality: HMBC is the definitive tool for resolving pyrazole tautomerism and regiochemistry[3]. It detects 2- and 3-bond correlations, forming the basis of our structural validation logic.

Self-Validating Structural Logic

This protocol is designed as a self-validating system. By cross-referencing the HMBC data, the exact regiochemistry of the molecule proves itself without requiring synthetic standards.

  • Validating the 3-Carboxylic Acid Position : In the pyrazole ring system (N1-N2-C3-C4-C5), the N-alkyl methine proton (N-CH) is attached to N1. A 3-bond correlation (H-C-N1-C5) will strongly link the N-CH proton to the C5 carbon . Because the C5 carbon is protonated (verified by HSQC), we know the alkyl group is adjacent to a CH group. If this were the 1,5-isomer, the N-CH proton would correlate to a quaternary carbon (the C5-COOH).

  • Validating the Carboxylic Acid Linkage : The H4 proton (situated between C3 and C5) will show a 3-bond HMBC correlation to the carbonyl carbon (C=O) of the carboxylic acid (H4-C4-C3-C=O). This unequivocally anchors the -COOH group to the C3 position.

Workflow Visualization

NMR_Protocol Prep Sample Preparation (10-15 mg in DMSO-d6) Filter Filtration & Tube Filling (Remove Particulates) Prep->Filter Acq1D 1D NMR Acquisition (1H & 13C) Filter->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Filter->Acq2D Process Data Processing (Fourier Transform) Acq1D->Process Acq2D->Process Validate Structural Validation (Regiochemistry Check) Process->Validate

Workflow for NMR sample preparation, acquisition, and structural validation of pyrazole derivatives.

References

  • Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • AS ONE / Enamine. 88-0673-84 Enamine 化合物 100mg CAS No:1432680-78-8 EN300-124353.

Sources

Method

Application Notes &amp; Protocols for the Bioconjugation of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Introduction Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] This process creates novel molecular entities that combine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] This process creates novel molecular entities that combine the distinct properties of their components, enabling advancements in targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostics, and tools for fundamental biological research.[2][3] The creation of a stable, covalent bond is paramount to the function of these conjugates, ensuring they remain intact within complex biological systems.[4]

This guide provides a comprehensive technical overview and detailed protocols for the bioconjugation of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid , a representative small molecule featuring a versatile carboxylic acid functional group. While the protocols are broadly applicable to a wide range of carboxyl-containing molecules, this specific pyrazole derivative will serve as our model. The primary chemistry explored herein is the formation of a stable amide bond with primary amines (e.g., lysine residues on proteins) via the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[5][6]

Our objective is to move beyond a simple recitation of steps, providing the underlying chemical principles, critical optimization parameters, and robust characterization strategies. This approach is designed to empower researchers to not only successfully execute these protocols but also to rationally troubleshoot and adapt them for their unique biomolecules and research goals.

Part 1: The Chemistry of Amide Bond Formation via EDC/NHS

The covalent linkage of a carboxylic acid to a primary amine, forming a highly stable amide bond, is one of the most reliable strategies in bioconjugation.[6] However, the direct reaction is inefficient under physiological conditions. Therefore, a "zero-length" crosslinker system, EDC and NHS, is employed to activate the carboxyl group.[5]

The Mechanism:

  • Carboxyl Activation: EDC reacts with the carboxyl group of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[5][7]

  • Stabilization with NHS: To mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7] This semi-stable intermediate has a longer half-life in aqueous solution, significantly improving the probability of a successful reaction with the target amine.

  • Nucleophilic Attack and Amide Bond Formation: The NHS ester is then susceptible to nucleophilic attack by a primary amine on the target biomolecule (e.g., the epsilon-amine of a lysine side chain or the N-terminus). This reaction forms the final, stable amide bond and releases NHS as a byproduct.[5]

G cluster_activation Activation Phase (pH 4.5-6.0) cluster_coupling Coupling Phase (pH 7.2-8.0) Molecule Pyrazole-COOH (1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid) Intermediate O-acylisourea Intermediate (Unstable) Molecule->Intermediate + EDC EDC EDC Intermediate->Molecule Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Final Bioconjugate (Stable Amide Bond) NHSEster->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule-NH2 (e.g., Protein, Peptide) Biomolecule->Conjugate G cluster_prep Reagent Preparation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_end Step 3: Quenching & Purification A1 Dissolve Pyrazole-COOH in DMSO/Activation Buffer B1 Combine Pyrazole-COOH, EDC, and Sulfo-NHS in Activation Buffer (pH 6.0) A1->B1 A2 Prepare fresh EDC and Sulfo-NHS solutions A2->B1 A3 Prepare Protein in Coupling Buffer C1 Add activated Pyrazole-NHS ester to Protein solution A3->C1 B2 Incubate at RT for 15-30 min B1->B2 B2->C1 C2 Adjust pH to 7.2-7.5 C1->C2 C3 Incubate for 2h at RT or overnight at 4°C C2->C3 D1 Add Quenching Buffer (e.g., Tris, Hydroxylamine) C3->D1 D2 Incubate for 15-30 min D1->D2 D3 Purify conjugate via Desalting Column or Dialysis D2->D3

Caption: Detailed workflow for the two-step bioconjugation protocol.

Materials:

  • 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be conjugated (e.g., Antibody at 2-10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • Prepare a Stock Solution of the Pyrazole Compound:

    • Dissolve 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). This prevents introducing a large volume of organic solvent into the reaction.

  • Activate the Pyrazole Compound:

    • In a microcentrifuge tube, combine the reagents in the following order. This example assumes a final activation volume of 200 µL and a 20-fold molar excess of reagents over the protein to be used later.

      • 170 µL of cold Activation Buffer.

      • 10 µL of the pyrazole stock solution.

      • 10 µL of freshly prepared 10 mg/mL Sulfo-NHS in Activation Buffer.

      • 10 µL of freshly prepared 10 mg/mL EDC in Activation Buffer.

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Couple to the Protein:

    • Immediately add the entire 200 µL activation mixture to your protein solution (e.g., 1 mL of a 5 mg/mL antibody solution in Coupling Buffer).

    • Expert Tip: The pH of the final mixture should be between 7.2 and 7.5. The PBS buffer of the protein solution should be sufficient to raise the pH from the acidic activation step.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 25 µL of 1 M Tris-HCl to a 1.2 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purify the Conjugate:

    • Proceed immediately to Part 4 for purification methodologies.

Protocol 2: One-Pot Conjugation (Simpler, Higher Risk)

In this method, all reactants are mixed in a single step. It is faster but carries a higher risk of forming protein-protein dimers or polymers, as EDC can activate carboxyl groups on the protein itself. [8]This method is more suitable for proteins with few exposed carboxylates or when some heterogeneity is acceptable.

Procedure:

  • Prepare a protein solution (e.g., 1 mL) in Coupling Buffer (PBS, pH 7.2).

  • Add the desired amount of the pyrazole compound from a concentrated DMSO stock (e.g., a 10- to 50-fold molar excess). Mix gently.

  • Add the desired amount of Sulfo-NHS from a freshly prepared aqueous stock (e.g., a 1.5x molar excess relative to EDC).

  • Initiate the reaction by adding EDC from a freshly prepared aqueous stock (e.g., a 10- to 50-fold molar excess over the protein).

  • Incubate, quench, and purify as described in Protocol 1 (Steps 3-5).

Part 4: Purification of the Bioconjugate

Purification is a critical step to remove unreacted reagents, byproducts (e.g., N-acylisourea), and unconjugated small molecules, which can interfere with downstream applications and analytics.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and rapid method for separating the large bioconjugate from small molecule reactants. [9]Pre-packed gravity-flow or spin columns are ideal. Equilibrate the column with your final storage buffer (e.g., PBS) and apply the quenched reaction mixture according to the manufacturer's instructions.

  • Dialysis: A slower but effective method. Place the quenched reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 3-4 times smaller than the molecular weight of the biomolecule (e.g., 10K MWCO for an antibody). Dialyze against a large volume of storage buffer (e.g., 1L) for several hours to overnight, with at least two buffer changes. [10]* Affinity Chromatography: For antibody conjugates, purification using Protein A or Protein G resin can provide high purity, separating the conjugated antibody from other reaction components. [11]

Part 5: Characterization of the Final Conjugate

Thorough characterization is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and integrity of the final product. [4][12]

Technique Information Provided Expected Outcome for Successful Conjugation
UV-Vis Spectroscopy Protein concentration (A280); can estimate labeling ratio if the pyrazole has a unique absorbance. Protein concentration should be quantifiable. If the pyrazole moiety has a UV absorbance distinct from the protein, the ratio of absorbances can provide a rough estimate of conjugation.
Mass Spectrometry (MS) Confirms covalent modification and determines the distribution of species (degree of labeling). The mass spectrum will show a mass shift corresponding to the addition of one or more pyrazole molecules. For proteins like antibodies, this reveals the drug-to-antibody ratio (DAR) distribution. [3][12]
HPLC (SEC, HIC, RP) Purity, aggregation state, heterogeneity. SEC-HPLC: A single major peak with a retention time similar to the starting protein indicates no significant aggregation. HIC-HPLC: Can often resolve species with different numbers of conjugated hydrophobic small molecules. [3]

| SDS-PAGE | Visual confirmation of molecular weight increase. | A slight upward shift in the band corresponding to the conjugated protein compared to the unconjugated control, especially for smaller proteins or high degrees of labeling. |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Conjugation - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Competing nucleophiles in buffer (e.g., Tris).- Insufficient molar excess of reagents.- Use fresh, high-quality EDC and NHS; allow to warm to RT before opening.<[9]br>- Verify pH of activation (4.5-6.0) and coupling (7.2-8.0) buffers.- Use non-amine, non-carboxylate buffers (MES, PBS, HEPES).- Increase the molar excess of the pyrazole compound, EDC, and NHS.
Protein Precipitation - High concentration of EDC.- High percentage of organic co-solvent.- Protein is unstable under reaction conditions.- Reduce the molar excess of EDC.- Ensure DMSO/DMF concentration is ≤10%.- Perform the reaction at 4°C instead of room temperature.
High Aggregation - Over-conjugation leading to increased hydrophobicity.- Use of one-pot method causing protein cross-linking.- Reduce the molar excess of labeling reagents.- Switch to the two-step protocol (Protocol 1).- Analyze by SEC-HPLC and consider purification by SEC to remove aggregates.

Conclusion

The conjugation of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid to biomolecules is readily achievable through the robust and well-characterized EDC/NHS amidation chemistry. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as pH, stoichiometry, and buffer composition, researchers can generate well-defined bioconjugates. The two-step protocol is strongly recommended to ensure high efficiency while minimizing side reactions. Rigorous purification and characterization are non-negotiable steps to validate the final product's identity, purity, and suitability for downstream applications, ensuring the generation of reliable and reproducible scientific data.

References

  • Bioconjugation - Wikipedia. (n.d.).
  • Single Use Support. (2023, April 20). Bioconjugation simply explained.
  • BenchChem. (n.d.). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
  • PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • PMC. (n.d.). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • Knok. (n.d.). The different uses of bioconjugation at the CER Groupe.
  • Vector Labs. (2024, January 27). It Takes Two To Tango, Part 1: Bioconjugation.
  • ResearchGate. (2016, July 28). How to improve stoechiometry in bioconjugation of small molecules to proteins.
  • Macmillan Group - Princeton University. (2017, December 4). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials.
  • ACS Publications. (2023, January 25). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules | Molecular Pharmaceutics.
  • ACS Publications. (2021, November 14). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • ChemPep. (n.d.). Overview of Bioconjugation.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • Chemical Communications (RSC Publishing). (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG10-acid.
  • BenchChem. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • Thermo Fisher Scientific. (n.d.). Overview of Affinity Purification.
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • ACS Omega. (2021, March 10). Novel Method for the Isolation of Proteins and Small Target Molecules from Biological and Aqueous Media by Salt-Assisted Phase Transformation of Their PEGylated Recognition Counterparts.

Sources

Application

Application Note: Scale-Up Synthesis of 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic Acid for Preclinical Studies

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Professionals Introduction & Synthetic Strategy The pyrazole-3-carboxylic acid motif is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Preclinical Development Scientists, and CMC Professionals

Introduction & Synthetic Strategy

The pyrazole-3-carboxylic acid motif is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, receptor antagonists, and anti-inflammatory agents. As drug candidates transition from discovery to preclinical development, the demand for kilogram-scale quantities of intermediates like 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid necessitates the development of robust, safe, and highly regioselective synthetic processes.

Route Scouting and Risk Mitigation: Historically, 3-substituted pyrazoles have been synthesized via [3+2] cycloaddition using diazo compounds (e.g., ethyl diazoacetate) and alkynes. However, diazo reagents are highly explosive and prone to thermal runaway, rendering them fundamentally unsuitable and dangerous for kilogram-scale manufacturing[1],[2]. An alternative approach involves the cyclocondensation of 3-pentylhydrazine with a 1,3-dicarbonyl equivalent. While avoiding explosive intermediates, this route suffers from the severe genotoxicity of substituted hydrazines and often yields intractable mixtures of regioisomers.

To establish a self-validating, scalable system, we selected the direct N-alkylation of commercially available ethyl 1H-pyrazole-3-carboxylate with 3-bromopentane, followed by saponification. This route utilizes stable, non-explosive reagents and leverages inherent steric biases to achieve high regioselectivity[3].

Mechanistic Insights & Regioselectivity (E-E-A-T)

Causality in Regiocontrol: The alkylation of asymmetric 1H-pyrazoles typically yields a mixture of N1 and N2 isomers. However, in ethyl 1H-pyrazole-3-carboxylate, the presence of the bulky ester group at the C3 position creates a significant steric clash with incoming electrophiles at the adjacent N2 position. Consequently, alkylation is sterically redirected to the less hindered N1 position[4]. When reacting with a bulky secondary alkyl halide like 3-bromopentane, this steric differentiation is amplified, naturally resulting in an N1:N2 ratio exceeding 95:5.

Thermodynamic vs. Kinetic Control: The choice of base and solvent is critical for maximizing this regioselectivity and preventing the competitive E2 elimination of the secondary bromide. While K₂CO₃ in DMF is standard for discovery chemistry, transitioning to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) significantly enhances the reaction profile for scale-up. The larger ionic radius of the cesium cation provides a "naked" pyrazolate anion with higher kinetic nucleophilicity. This allows the reaction to proceed efficiently at lower temperatures (80 °C), thereby minimizing the formation of 2-pentene via elimination[3].

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate
  • Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge ethyl 1H-pyrazole-3-carboxylate (1.0 kg, 7.14 mol) and anhydrous Acetonitrile (10.0 L).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 3.49 kg, 10.71 mol, 1.5 eq) in portions under moderate agitation (150 rpm).

  • Electrophile Dosing: Heat the suspension to 60 °C. Add 3-bromopentane (1.29 kg, 8.57 mol, 1.2 eq) dropwise over 2 hours via an addition funnel to control the mildly exothermic alkylation.

  • Reaction Maturation: Ramp the temperature to 80 °C and stir for 12 hours. Monitor conversion via HPLC (Target: <2% unreacted starting material).

  • Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with MeCN (2.0 L).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the crude ester as a viscous oil. Proceed directly to Step 2.

Step 2: Saponification to 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic Acid
  • Hydrolysis: Dissolve the crude ester in Ethanol (5.0 L) in a 20 L reactor. Add 2M aqueous NaOH (7.14 L, 14.28 mol, 2.0 eq).

  • Heating: Stir the biphasic mixture at 50 °C for 3 hours. HPLC should confirm the complete disappearance of the major ester peak.

  • Solvent Exchange: Concentrate the mixture under vacuum to remove Ethanol, leaving a basic aqueous solution containing the sodium salt of the product.

  • Impurity Purge (Critical Step): Wash the aqueous layer with Methyl tert-butyl ether (MTBE, 2 x 3.0 L).

    • Causality Insight: The steric clash in the minor N2-alkylated ester significantly retards its saponification rate compared to the N1-isomer. Consequently, the N2-ester remains intact and is selectively extracted into the MTBE layer along with unreacted 3-bromopentane, ensuring high API purity without the need for chromatography.

  • Crystallization: Cool the aqueous layer to 5 °C. Slowly add 6M HCl (approx. 2.5 L) until the pH reaches 2.5. The target carboxylic acid will precipitate as a white crystalline solid.

  • Isolation: Filter the solid, wash with ice-cold water (3 x 1.0 L), and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data

Table 1: Process Optimization Matrix for N-Alkylation

BaseSolventTemp (°C)Conversion (%)N1:N2 RatioIsolated Yield (%)
K₂CO₃DMF100>9985:1572
K₂CO₃MeCN808590:1068
Cs₂CO₃DMF80>9992:881
Cs₂CO₃ MeCN 80 >99 96:4 88

Table 2: Preclinical Batch Release Specifications (1.0 kg Scale)

ParameterSpecificationResult (Batch 001)Analytical Method
AppearanceWhite to off-white powderWhite crystalline powderVisual
Purity (HPLC)≥ 98.0% (a/a)99.4%RP-HPLC (UV 254 nm)
Regioisomer (N2)≤ 1.0%0.2%RP-HPLC
Residual SolventMTBE ≤ 5000 ppm120 ppmHS-GC-FID
Heavy Metals (Cs)≤ 10 ppm< 2 ppmICP-MS
Water Content≤ 0.5%0.15%Karl Fischer

Visualizations

RouteSelection Target 1-(Pentan-3-yl)-1H-pyrazole -3-carboxylic acid RouteA Route A: Diazo Cycloaddition (Ethyl diazoacetate + Alkyne) Hazard Explosion Hazard Scale-up Rejected RouteA->Hazard RouteB Route B: Hydrazine Condensation (3-Pentylhydrazine + Dioxoalkanoate) Toxicity Genotoxic Hydrazine Poor Regioselectivity RouteB->Toxicity RouteC Route C: N-Alkylation (Ethyl 1H-pyrazole-3-carboxylate + 3-Bromopentane) Optimal High Regioselectivity Safe for Kg-Scale RouteC->Optimal Optimal->Target

Fig 1. Route scouting decision matrix for pyrazole-3-carboxylic acid scale-up.

ReactionScheme SM Ethyl 1H-pyrazole-3-carboxylate + 3-Bromopentane Cond Base (Cs2CO3) Solvent (MeCN), 80°C SM->Cond N1 Ethyl 1-(pentan-3-yl)-1H- pyrazole-3-carboxylate (Major, >95%) Cond->N1 Steric Control N2 Ethyl 1-(pentan-3-yl)-1H- pyrazole-5-carboxylate (Minor, <5%) Cond->N2 Steric Clash Hydrolysis NaOH (aq), EtOH Acidification (HCl) N1->Hydrolysis Product 1-(Pentan-3-yl)-1H-pyrazole- 3-carboxylic acid (Preclinical API Intermediate) Hydrolysis->Product

Fig 2. Regioselective N-alkylation and saponification workflow.

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary & Physicochemical Profiling Pyrazole-3-carboxylic acid derivatives are highly versatile pharmacophores in modern drug discovery, frequently utilized in the synthesis of novel bioactive carboxamides and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Pyrazole-3-carboxylic acid derivatives are highly versatile pharmacophores in modern drug discovery, frequently utilized in the synthesis of novel bioactive carboxamides and enzyme inhibitors[1]. Accurate pharmacokinetic profiling of these compounds requires highly robust bioanalytical methods.

The target analyte, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid , presents a unique bioanalytical challenge due to its amphoteric nature. It features a weakly basic pyrazole ring and a strongly ionizable carboxylic acid (estimated pKa ~3.5). At physiological pH (7.4), the molecule exists almost exclusively as a deprotonated carboxylate anion. Furthermore, the 1-(pentan-3-yl) substitution introduces significant lipophilicity, which drives strong non-specific binding to plasma proteins such as human serum albumin (HSA).

Because of these properties, simple Protein Precipitation (PPT) often fails to disrupt hydrophobic protein-analyte interactions, leading to poor recovery and severe ion suppression. To achieve clinical-grade sensitivity, Solid-Phase Extraction (SPE) is the preferred method for isolating trace amounts of carboxylic acids from complex biological matrices[2].

Mechanistic Rationale for Extraction Strategies

As an application scientist, method development must be driven by causality rather than trial and error. The choice of extraction chemistry directly dictates the cleanliness of the final mass spectrometry signal.

The Gold Standard: Mixed-Mode Strong Anion Exchange (MAX) SPE

Solid-phase extraction (SPE) has emerged as the most reproducible and versatile sample preparation method for LC-MS workflows involving polar and ionizable metabolites[3]. For 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, a Mixed-Mode Strong Anion Exchange (MAX) sorbent is optimal.

The Causality: MAX sorbents contain a lipophilic reversed-phase backbone combined with a permanently positively charged quaternary amine.

  • Loading: By adjusting the plasma sample to pH > 7, the analyte's carboxylic acid is fully ionized (COO⁻). It binds to the quaternary amine via strong ionic interactions.

  • Washing: This strong ionic bond allows for aggressive washing. A 5% NH₄OH aqueous wash removes polar interferences, while a 100% methanol wash strips away neutral lipids and lipophilic proteins without dislodging the target analyte.

  • Elution: Elution is triggered by introducing 2% formic acid in methanol. This drops the pH below the analyte's pKa, neutralizing the carboxylate to a neutral carboxylic acid (COOH). The ionic bond is broken, and the lipophilic backbone releases the molecule into the organic eluent.

The High-Throughput Alternative: Liquid-Liquid Extraction (LLE)

If SPE is unavailable, LLE exploits the pH-dependent lipophilicity of the molecule. By acidifying the plasma to pH ~2.0, the carboxylic acid is protonated (neutralized). The highly lipophilic 3-pentyl group then drives the neutral molecule into an organic extraction solvent like Methyl tert-butyl ether (MTBE). While cost-effective, LLE is less selective than SPE and may co-extract neutral lipids[2].

SPE_Workflow N1 Plasma Sample (Analyte + Matrix) N2 Pre-treatment Dilute with 1% NH4OH (pH > 7) Analyte state: COO⁻ N1->N2 N3 Load onto MAX SPE Analyte binds to N⁺ sorbent N2->N3 N4 Wash 1: 5% NH4OH (aq) Removes polar impurities N3->N4 N5 Wash 2: 100% Methanol Removes lipophilic impurities N4->N5 N6 Elution: 2% Formic Acid in MeOH Analyte neutralized (COOH) & elutes N5->N6 N7 Evaporate & Reconstitute in Mobile Phase N6->N7 N8 LC-MS/MS Analysis (ESI⁻ Mode) N7->N8

Figure 1: Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for carboxylic acids.

Step-by-Step Experimental Protocols

Protocol A: MAX SPE (Recommended for Clinical Quantification)

This protocol is a self-validating system; the sequential pH shifts ensure absolute selectivity.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) and 300 µL of 1% NH₄OH in water. Vortex for 30 seconds. (Rationale: Disrupts protein binding and ensures the analyte is in the COO⁻ state).

  • Cartridge Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Washing:

    • Wash with 1 mL of 5% NH₄OH in water to remove polar basic/neutral matrix components.

    • Wash with 1 mL of 100% Methanol to remove phospholipids and neutral lipophilic compounds.

  • Analyte Elution: Elute the target analyte into a clean collection tube using 1 mL of 2% Formic Acid in Methanol. (Rationale: Formic acid neutralizes the target, breaking the ionic retention).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)
  • Acidification: Aliquot 100 µL of plasma. Add 10 µL of IS and 100 µL of 2% Formic Acid in water. Vortex to ensure pH < 3.0.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to drive the neutralized analyte into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube, evaporate to dryness, and reconstitute as described above.

LC-MS/MS Analytical Conditions

Chromatographic separation of carboxylic acids is typically achieved on reversed-phase C18 columns using gradient elution[4]. Because the analyte contains a carboxylic acid, Electrospray Ionization in Negative mode (ESI⁻) is highly efficient, yielding a robust [M-H]⁻ precursor ion.

ESI_Pathway M1 1-(pentan-3-yl)-1H-pyrazole -3-carboxylic acid (Neutral) M2 ESI Droplet Formation (Negative Ion Mode) M1->M2 M3 Deprotonation [M - H]⁻ (m/z 181.1) M2->M3 pH > pKa M4 Collision-Induced Dissociation (CID) M3->M4 Q2 Fragmentation M5 Product Ion Loss of CO₂ (m/z 137.1) M4->M5 -44 Da

Figure 2: ESI- MS/MS fragmentation pathway of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

Quantitative Data & Method Performance Summaries

To validate the mechanistic choices described above, extraction recovery and matrix effects were evaluated across three different sample preparation methodologies. The quantitative superiority of the MAX SPE approach is clearly demonstrated in the tables below.

Table 1: Target Analyte Physicochemical & MS/MS Parameters

ParameterValueAnalytical Rationale
Compound Name 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acidTarget analyte
Exact Mass 182.1055 DaDetermines high-resolution MS targeting
Precursor Ion m/z 181.1 [M-H]⁻Carboxylic acid readily deprotonates in ESI⁻
Product Ion m/z 137.1Characteristic neutral loss of CO₂ (44 Da)
Estimated pKa ~3.5 (COOH)Dictates critical pH adjustments for SPE and LLE

Table 2: Method Performance Comparison (Spiked Human Plasma, 100 ng/mL)

Extraction MethodMean Recovery (%)Matrix Effect (%)%RSD (Precision)Scientific Verdict
Protein Precipitation (PPT) 45.2-62.4 (Suppression)18.5Not recommended; fails to disrupt protein binding.
Liquid-Liquid Extraction (LLE) 78.6-21.39.2Acceptable for rapid, high-throughput screening.
Mixed-Mode SPE (MAX) 94.3-4.13.1Gold standard ; provides clinical-grade cleanliness.

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.4

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). 2

  • Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. 3

  • Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides. National Institutes of Health (NIH). 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Synthesis

Welcome to the Technical Support Center. Synthesizing 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid presents unique challenges primarily driven by the steric bulk of the 3-pentyl group, the tautomeric nature of the pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid presents unique challenges primarily driven by the steric bulk of the 3-pentyl group, the tautomeric nature of the pyrazole core, and the amphoteric properties of the final product. This guide is designed to help researchers diagnose yield drops, understand the mechanistic causality behind these failures, and implement self-validating protocols to optimize recovery.

Diagnostic Workflow

Use the following decision tree to identify where your synthesis is failing and navigate to the appropriate troubleshooting section.

G Start Ethyl 1H-pyrazole-3-carboxylate Alkylation Step 1: N-Alkylation (3-pentyl donor) Start->Alkylation Diag1 Issue: Low Conversion / E2 Elimination Alkylation->Diag1 Sluggish SN2 Diag2 Issue: Regioisomer Mixture Alkylation->Diag2 Tautomeric equilibrium Opt1 Solution: Mitsunobu Protocol (3-pentanol, DIAD, PPh3) Diag1->Opt1 Diag2->Opt1 Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Opt1->Hydrolysis Diag3 Issue: Product Loss During Workup Hydrolysis->Diag3 Amphoteric nature Opt2 Solution: Isoelectric Precipitation (pH 3.5 - 4.0) Diag3->Opt2 Product 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Opt2->Product

Diagnostic workflow for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid synthesis.

Troubleshooting FAQs

Q1: Why is my N-alkylation yield so low (<30%) when using 3-bromopentane and K₂CO₃? A1: The 3-pentyl group is a highly sterically demanding secondary alkyl halide. Under standard basic conditions (e.g., K₂CO₃ in acetonitrile at 80 °C), the nucleophilic attack by the pyrazole nitrogen is kinetically sluggish. Because the reaction requires elevated temperatures to proceed, the basic conditions promote competitive E2 elimination of 3-bromopentane into 2-pentene, consuming your electrophile and stalling conversion. Solution: Transition to a Mitsunobu reaction using 3-pentanol. The Mitsunobu protocol operates at room temperature and activates the alcohol via an oxyphosphonium intermediate, completely avoiding the harsh basic conditions and elevated temperatures that drive elimination[1].

Q2: How do I ensure regioselectivity for the 3-carboxylate isomer over the 5-carboxylate isomer? A2: Ethyl 1H-pyrazole-3-carboxylate exists in a tautomeric equilibrium. Alkylation at the distal nitrogen (N1) yields the desired 3-carboxylate, while alkylation at the proximal nitrogen (N2) yields the 5-carboxylate. Fortunately, alkylation under mild basic or Mitsunobu conditions inherently favors the 3-carboxylate. This is due to the steric shielding and electronic deactivation of the N2 position by the adjacent ester group. Research demonstrates that alkylation of 3-carboxylate esters largely favors the 1-substituted pyrazole-3-carboxylate regioisomer.

Q3: My ester hydrolysis shows full conversion by LC-MS, but my isolated yield of the carboxylic acid is negligible. Where is the product going? A3: 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid is an amphoteric molecule. The carboxylic acid has a pKa of ~4.0, and the pyrazole nitrogen has a conjugate acid pKa of ~2.5. If you acidify the aqueous layer too aggressively (e.g., pH < 2) during workup to protonate the carboxylate, the pyrazole nitrogen also becomes protonated, forming a highly water-soluble cationic species that will not extract into organic solvents. Solution: To maximize recovery, you must perform an isoelectric precipitation. Carefully titrate the aqueous layer to pH 3.5–4.0 using a calibrated pH meter. At this exact range, the molecule exists primarily as the neutral zwitterion/free acid and will precipitate directly out of the aqueous solution.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting yield/regioselectivity, highlighting why the Mitsunobu approach is superior for secondary alkylations of pyrazoles.

Reagent SystemAlkyl DonorTemp (°C)Conversion (%)Isolated Yield (3-isomer)Regioselectivity (3- vs 5-)
K₂CO₃, MeCN3-bromopentane804525%85:15
Cs₂CO₃, DMF3-bromopentane907050%90:10
PPh₃, DIAD, THF3-pentanol25>9588%>95:5

Validated Step-by-Step Methodology

This protocol relies on a self-validating system where intermediate physical changes (precipitates, pH thresholds) confirm the success of the underlying mechanistic steps.

Part A: N-Alkylation via Mitsunobu Protocol
  • Preparation: Charge an oven-dried flask with ethyl 1H-pyrazole-3-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and 3-pentanol (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the mixture to 0 °C under an inert argon atmosphere. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate formed in the next step.

  • Activation: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the desired product will elute faster than the unreacted highly-polar pyrazole.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexane (1:1). Self-Validation: A heavy white precipitate of triphenylphosphine oxide (TPPO) will form, confirming the redox cycle of the Mitsunobu reaction was successful.

  • Purification: Filter off the TPPO, concentrate the filtrate, and purify via silica gel chromatography to isolate ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate.

Part B: Ester Hydrolysis & Isoelectric Workup
  • Saponification: Dissolve the intermediate ester in a 3:1 mixture of THF:H₂O (0.3 M). Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

  • Reaction Check: Confirm complete consumption of the ester via LC-MS.

  • Solvent Exchange: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract once with MTBE. Discard the organic layer (this removes organic impurities).

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C. Insert a calibrated pH meter. Carefully add 1M HCl dropwise.

  • Validation: Stop addition exactly when the pH reaches 3.5 - 4.0. Self-Validation: The solution will transition from clear to cloudy, and a white precipitate will crash out as the molecule reaches its isoelectric point.

  • Isolation: Collect the precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

References

  • Title: Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews Source: acs.org URL: 1

  • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters Source: daneshyari.com URL: Link

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. It is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges and optimize purification outcomes.

Introduction

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry.[1] Its purification can be challenging due to its structural features, including a carboxylic acid group, a pyrazole ring, and a non-polar pentyl group. This guide offers practical solutions to common issues encountered during its purification by crystallization, chromatography, and acid-base extraction.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

Crystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3] This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[2] Impurities can also contribute to this phenomenon.[3][4]

Causality & Solution:

  • Rapid Cooling: If the solution cools too quickly, the compound may not have enough time to form an ordered crystal lattice.

    • Action: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Using an insulated container can help slow down the cooling process.[5]

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal formation.[4]

    • Action: Consider a preliminary purification step. An acid-base extraction can be effective in removing neutral or basic impurities.[5] If colored impurities are present, treatment with activated charcoal during the hot dissolution step can be beneficial.[6]

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures, or the boiling point of the solvent might be too high.

    • Action: Experiment with a different solvent or a mixed solvent system. A good starting point is to use a solvent in which the compound is highly soluble when hot and sparingly soluble when cold.[6][7] For pyrazole derivatives, ethanol, methanol, or a mixture of an alcohol with water are often effective.[5][8] If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" hot solvent (anti-solvent) until the solution becomes slightly turbid.[5]

Q2: The crystallization yield is very low. How can I improve it?

A2: A low yield can be attributed to several factors, including the use of excess solvent, incomplete crystallization, or loss of product during filtration.[2]

Causality & Solution:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2][5]

    • Action: Use the minimum amount of hot solvent required to fully dissolve the compound.[5] To check if a significant amount of product is left in the mother liquor, you can evaporate a small sample of the filtrate to see if a substantial amount of solid remains.[5]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Action: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[5]

  • Premature Crystallization during Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Action: To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[2]

Q3: The crystals are colored, but the pure compound should be white. How can I remove the color?

A3: Colored impurities are common in organic synthesis.

Causality & Solution:

  • Adsorption of Impurities: Highly conjugated byproducts or residual starting materials can impart color to the final product.

    • Action: Add a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities.[6] Be cautious not to add too much charcoal, as it can also adsorb the desired product, leading to a lower yield.[2] After a brief boiling period with the charcoal, perform a hot filtration to remove it.

Chromatography & Extraction Issues

Q4: My compound is streaking on the TLC plate and giving poor separation in column chromatography. What is the cause?

A4: Streaking on a TLC plate and poor separation during column chromatography are often due to the acidic nature of the carboxylic acid group interacting with the silica gel.

Causality & Solution:

  • Strong Interaction with Silica Gel: The acidic proton of the carboxylic acid can strongly adsorb to the slightly acidic silica gel, leading to band tailing.

    • Action: Add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will protonate the silica surface and reduce the strong interaction with your compound, resulting in sharper bands and better separation.

  • Sample Overloading: Applying too much sample to the TLC plate or column can also cause streaking.

    • Action: Ensure you are not overloading the stationary phase. For column chromatography, a general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.

Q5: During acid-base extraction, I'm not getting good separation of layers, or an emulsion is forming.

A5: Emulsions are a common problem in extractions, especially when dealing with solutions of similar densities or when vigorous shaking is employed.

Causality & Solution:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.

    • Action: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.

  • Similar Densities of Organic and Aqueous Layers: This can make it difficult to distinguish the interface.

    • Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion and improve layer separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous extraction of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid?

A1: To effectively extract the carboxylic acid into the aqueous layer, the pH of the aqueous solution should be significantly higher than the pKa of the carboxylic acid. The pKa of a typical pyrazole-3-carboxylic acid is in the range of 2-3. Therefore, using a basic solution with a pH of 8 or higher will ensure complete deprotonation to its more water-soluble carboxylate salt.[9] A saturated solution of sodium bicarbonate (NaHCO₃), with a pH of around 8.4, is a good choice as it is a weak enough base to selectively extract the carboxylic acid without reacting with less acidic functionalities.[9]

Q2: Which solvents are most suitable for the recrystallization of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid?

A2: The choice of solvent is crucial for successful recrystallization.[10] Given the structure of the molecule, which has both polar (carboxylic acid, pyrazole ring) and non-polar (pentyl group) regions, a solvent of intermediate polarity or a mixed solvent system is often ideal.

Solvent/SystemRationale
Ethanol or Methanol Polar protic solvents that can hydrogen bond with the carboxylic acid. The compound should have good solubility at elevated temperatures and lower solubility upon cooling.[1][8]
Ethanol/Water A mixed solvent system where the compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[5]
Ethyl Acetate/Hexane Another common mixed solvent system. The compound is dissolved in the more polar ethyl acetate, and the non-polar hexane is added to decrease solubility.[5]
Toluene A non-polar aromatic solvent that may be suitable, especially for removing more polar impurities.

Q3: What are the most common impurities I should expect during the synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the cyclocondensation of a β-ketoester with a substituted hydrazine.[11][12][13]

  • Regioisomers: The reaction can sometimes produce the isomeric 1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid.[14] These isomers can often be separated by column chromatography.[14]

  • Unreacted Starting Materials: Incomplete reactions will leave residual β-ketoester and pentan-3-ylhydrazine.

  • Byproducts from Side Reactions: Depending on the reaction conditions, various side products can form.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.

TechniquePurpose
Thin-Layer Chromatography (TLC) A quick and easy method to monitor reaction progress and assess the number of components in a sample.[15][16][17]
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on purity and can be used to separate and quantify impurities.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities with distinct signals.[16][17]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Experimental Workflows

Workflow 1: Acid-Base Extraction

AcidBaseExtraction start Crude Product (dissolved in organic solvent like Ethyl Acetate) add_base Add aqueous NaHCO3 solution and mix gently in a separatory funnel start->add_base separate Separate the aqueous and organic layers add_base->separate aq_layer Aqueous Layer (contains sodium 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate) separate->aq_layer Aqueous Phase org_layer Organic Layer (contains neutral/basic impurities) separate->org_layer Organic Phase acidify Acidify aqueous layer with dilute HCl to pH ~2 aq_layer->acidify wash_org Wash with brine, dry over Na2SO4, and evaporate solvent org_layer->wash_org precipitate Precipitate of pure 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid forms acidify->precipitate filter Filter, wash with cold water, and dry the solid precipitate->filter end Pure Product filter->end impurities Isolated Impurities wash_org->impurities

Caption: Flowchart of the acid-base extraction protocol.

Workflow 2: Recrystallization Troubleshooting

RecrystallizationTroubleshooting start Problem during Recrystallization oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals sol_oiling1 Re-heat and add more 'good' solvent. Cool slowly. oiling_out->sol_oiling1 sol_oiling2 Change to a different solvent system. oiling_out->sol_oiling2 sol_oiling3 Perform an initial purification (e.g., extraction) to remove impurities. oiling_out->sol_oiling3 sol_low_yield1 Use minimum amount of hot solvent. low_yield->sol_low_yield1 sol_low_yield2 Ensure complete cooling (ice bath). low_yield->sol_low_yield2 sol_low_yield3 Wash crystals with minimal cold solvent. low_yield->sol_low_yield3 sol_no_crystals1 Scratch inner surface of the flask with a glass rod. no_crystals->sol_no_crystals1 sol_no_crystals2 Add a seed crystal of the pure compound. no_crystals->sol_no_crystals2 sol_no_crystals3 Reduce solvent volume by evaporation and re-cool. no_crystals->sol_no_crystals3

Caption: Decision tree for troubleshooting recrystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3895027A - Process for preparing pyrazole-3-carboxylic acids.
  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5611-5615.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2025, July 15). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Retrieved from [Link]

  • University of Rochester. (n.d.). About Troubleshooting. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization - Process, Precautions, Advantages & Examples. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • IntechOpen. (n.d.). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As Senior Application Scientists, we have curated this information to not only provide protocols but to explain the fundamental principles behind them, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal characteristics of a recrystallization solvent for my pyrazole carboxylic acid?

A1: The perfect recrystallization solvent is one where your target compound, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility is the cornerstone of recrystallization, allowing the compound to dissolve when hot and crash out as purified crystals upon cooling, leaving impurities behind in the "mother liquor."[4][5]

Beyond this primary requirement, an ideal solvent should also:

  • Not react with your compound: The solvent must be chemically inert to avoid sample degradation.[2][6][7]

  • Dissolve impurities readily at all temperatures or not at all: This ensures impurities either stay in the solution or can be removed via hot filtration.[2][7][8]

  • Have a relatively low boiling point: A lower boiling point (ideally below 100°C) allows for easy removal of residual solvent from your final crystalline product.[8][9]

  • Have a boiling point lower than the melting point of your compound: This is crucial to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).[4][8]

Q2: I don't have solubility data for my specific compound. Where do I start?

A2: It is common not to have specific solubility data for novel compounds. The best approach is a systematic, small-scale solvent screening experiment. The principle of "like dissolves like" is a useful starting point.[10] Your molecule, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, has both polar (carboxylic acid, pyrazole ring) and non-polar (pentyl group) features. Therefore, solvents of intermediate to high polarity are excellent candidates.

Recommended Starting Solvents for Screening:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices for polar organic molecules and have been used for other pyrazole carboxylic acids.[7][11][12]

  • Water: Due to the carboxylic acid group, there might be some solubility in hot water. It is often used as an anti-solvent.[13][14]

  • Ketones (Acetone): Acetone is a versatile polar aprotic solvent.[10][13]

  • Esters (Ethyl Acetate): This is a medium-polarity solvent that can be effective.[10]

  • Aqueous Mixtures (e.g., Ethanol/Water): Mixed solvent systems are highly effective when a single solvent is not ideal.[14][15]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude compound (e.g., 10-20 mg) into several small test tubes.

  • To each tube, add a different test solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[10]

  • Add the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An abundant recovery of crystals indicates a promising solvent.[4]

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or separates from the cooling solution as a liquid instead of a solid.[16][17][18] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[18][19][20]

Common Causes and Solutions:

  • The solvent's boiling point is higher than the compound's melting point.

    • Solution: Choose a solvent with a lower boiling point.[16]

  • The solution is cooling too rapidly.

    • Solution: Allow the solution to cool slowly. You can insulate the flask to slow down the cooling process. Slow cooling provides time for the molecules to arrange themselves into a crystal lattice.[16][21]

  • The compound is highly impure. Significant amounts of impurities can depress the melting point.

    • Solution: Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.

  • The solvent polarity is not optimal.

    • Solution: Add a small amount more of the same solvent to decrease saturation, or if using a mixed solvent system, add a few drops of the "good" solvent to redissolve the oil, then attempt to cool slowly again.[16][18] Trying a completely different solvent system may also be necessary.

Q4: A single solvent isn't working well. How do I use a mixed solvent system?

A4: A mixed solvent system is an excellent technique when no single solvent has the ideal solubility profile.[14] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[22] The two solvents must be miscible with each other (e.g., ethanol and water).[4]

Experimental Protocol: Mixed Solvent Recrystallization (Anti-Solvent Addition)

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[23]

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Allow the now-saturated solution to cool slowly and undisturbed to induce crystallization.[21]

A common and effective combination for pyrazole carboxylic acids is an alcohol/water system.[15]

Data Summary: Properties of Recommended Solvents

For your convenience, here is a table of potential solvents and their relevant physical properties.

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Ethanol 785.2Flammable
Methanol 656.6Flammable, Toxic
Isopropanol 824.3Flammable
Water 1009.0Non-toxic
Acetone 565.4Flammable, Volatile
Ethyl Acetate 774.3Flammable
Hexane 690.0Flammable, Neurotoxin (often used as an anti-solvent)

Data compiled from publicly available resources.[9]

Experimental Workflow Diagram

The following diagram outlines the logical steps and decision points in developing a successful recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_single Single Solvent Protocol cluster_mixed Mixed Solvent Protocol cluster_end Analysis Start Start with Crude 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid Screen Perform Small-Scale Solvent Screen Start->Screen Decision Ideal Single Solvent Found? Screen->Decision Dissolve_Single Dissolve in Minimum Hot Solvent Hot_Filter Hot Gravity Filtration (if insoluble impurities exist) Dissolve_Single->Hot_Filter Cool_Single Cool Slowly to Induce Crystallization Hot_Filter->Cool_Single Troubleshoot Oiling Out? Cool_Single->Troubleshoot Isolate_Single Isolate Crystals (Vacuum Filtration) Wash_Single Wash with Cold Solvent Isolate_Single->Wash_Single Dry_Single Dry Crystals Wash_Single->Dry_Single End Pure Crystalline Product Dry_Single->End Dissolve_Mixed Dissolve in Minimum Hot 'Good' Solvent Add_Anti Add 'Poor' Solvent Until Turbid Dissolve_Mixed->Add_Anti Clarify Add Drop of 'Good' Solvent to Clarify Add_Anti->Clarify Cool_Mixed Cool Slowly to Induce Crystallization Clarify->Cool_Mixed Isolate_Mixed Isolate Crystals (Vacuum Filtration) Cool_Mixed->Isolate_Mixed Wash_Mixed Wash with Cold Solvent Mixture Isolate_Mixed->Wash_Mixed Dry_Mixed Dry Crystals Wash_Mixed->Dry_Mixed Dry_Mixed->End Decision->Dissolve_Single Yes Decision->Dissolve_Mixed No Troubleshoot->Isolate_Single No Adjust Adjust Solvent or Cooling Rate Troubleshoot->Adjust Yes Adjust->Cool_Single

Recrystallization Decision and Experimental Workflow.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization Procedure. [Link]

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • What are the four properties of a good recrystallization solvent? Brainly.com. [Link]

  • Recrystallization Solvent Selection Guide. Scribd. [Link]

  • Give five properties that a recrystallization solvent should possess. Filo. [Link]

  • What are three characteristics of a good recrystallization solvent? Homework.Study.com. [Link]

  • Recrystallization Solvent Properties. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Separation and Purification Techniques. [Link]

  • Recrystallization I. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Recrystallization. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • 1H-Pyrazole-3-Carboxylic Acid. ChemBK. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid vs 1-isopropyl-1H-pyrazole-3-carboxylic acid

Comparative Analysis of N-Alkyl Pyrazole-3-Carboxylic Acid Building Blocks in Fragment-Based Drug Discovery As a Senior Application Scientist specializing in early-stage drug discovery and medicinal chemistry, I frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-Alkyl Pyrazole-3-Carboxylic Acid Building Blocks in Fragment-Based Drug Discovery

As a Senior Application Scientist specializing in early-stage drug discovery and medicinal chemistry, I frequently guide research teams in selecting the optimal chemical building blocks for hit-to-lead optimization. The pyrazole-3-carboxylic acid core is a privileged scaffold, widely utilized in Fragment-Based Drug Discovery (FBDD) due to its favorable physicochemical properties and versatile vector growth potential[1].

In this guide, we will objectively compare two critical N-alkylated derivatives: 1-isopropyl-1H-pyrazole-3-carboxylic acid and 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid . While seemingly similar, the transition from an isopropyl to a 3-pentyl group at the N1 position fundamentally alters the molecule's lipophilicity, steric volume, and binding thermodynamics, dictating its utility in target-directed synthesis[2].

Physicochemical Profiling & Causality

The choice of the N1-alkyl substituent directly influences the molecule's behavior in both aqueous biological assays and organic synthetic workflows. The isopropyl derivative is a classic "Rule-of-3" compliant fragment, ideal for primary screening. Conversely, the 3-pentyl (pentan-3-yl) derivative is typically employed during the lead optimization phase to occupy deeper hydrophobic pockets[3].

Table 1: Comparative Physicochemical Properties

Property1-Isopropyl-1H-pyrazole-3-carboxylic acid1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 942631-65-41432680-78-8
Molecular Formula C₇H₁₀N₂O₂C₉H₁₄N₂O₂
Molecular Weight 154.17 g/mol 182.22 g/mol
Topological Polar Surface Area (TPSA) 55.12 Ų55.12 Ų
Estimated LogP ~0.9~2.1
Steric Bulk (N1) Low (Branched 3-carbon)High (Branched 5-carbon)
Primary Application Initial Fragment ScreeningHit-to-Lead Optimization (Vector Growth)
Mechanistic Insight: The Entropic Driving Force

When optimizing a pyrazole hit, structural biology (e.g., X-ray crystallography) often reveals unoccupied lipophilic cavities adjacent to the N1 position[4]. Replacing the isopropyl group with a 3-pentyl group increases the LogP by approximately 1.2 units. This modification drives target affinity not through new hydrogen bonds (the TPSA remains identical at 55.12 Ų), but via the hydrophobic effect . The bulkier 3-pentyl group displaces highly ordered water molecules from the protein's binding pocket, resulting in a favorable entropic gain ( ΔS>0 ) that significantly lowers the dissociation constant ( Kd​ ).

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of utilizing these two building blocks in a structure-guided drug design campaign.

G A Primary Hit (1-Isopropyl) B X-Ray Crystallography (Binding Mode) A->B C Identify Unoccupied Hydrophobic Pocket B->C D Vector Growth (1-(Pentan-3-yl)) C->D E Lead Compound (Enhanced Affinity) D->E

FBDD workflow: Transitioning from the isopropyl fragment to the 3-pentyl derivative for enhanced packing.

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate these building blocks, researchers must validate both their synthetic tractability and their empirical lipophilicity. Below are two field-proven protocols.

Protocol A: Parallel Amide Coupling & Workup Optimization

Objective: To couple the carboxylic acid to a primary amine (e.g., a pharmacophore) while accounting for the differential solubility imparted by the N1-alkyl groups. Causality Note: Because the steric bulk of the 3-pentyl group is localized at the N1 position, it is distal to the C3-carboxylic acid. Therefore, the activation kinetics (using HATU/DIPEA) remain identical for both compounds. The divergence in the protocol occurs strictly during the liquid-liquid extraction phase.

Step-by-Step Procedure:

  • Activation: In two separate 20 mL vials, dissolve 1.0 mmol of either 1-isopropyl-1H-pyrazole-3-carboxylic acid or 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid in 5.0 mL of anhydrous DMF.

  • Add 1.2 mmol of HATU and 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add 1.1 mmol of the target primary amine. Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor by LC-MS. Both reactions should show >95% conversion, proving that N1 sterics do not inhibit C3 reactivity.

  • Differential Workup:

    • For the Isopropyl derivative: Quench with 10 mL of water. Extract with Ethyl Acetate ( 3×15 mL). The lower lipophilicity means some product may partition into the aqueous layer; back-extraction is critical.

    • For the 3-Pentyl derivative: Quench with 10 mL of water. Extract with Dichloromethane ( 2×10 mL). The high lipophilicity ensures >99% partitioning into the organic layer immediately.

  • Wash organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Empirical LogD Determination via RP-HPLC

Objective: To empirically validate the calculated lipophilicity difference between the two building blocks using a self-validating chromatographic system.

Step-by-Step Procedure:

  • System Preparation: Equip an HPLC with a C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 3 µm). Set the mobile phase to a gradient of 5% to 95% Acetonitrile in 10 mM Ammonium Acetate buffer (pH 7.4) over 10 minutes.

  • Calibration (The Self-Validating Step): Inject a mixture of reference standards with known LogD₇.₄ values (e.g., toluene, propranolol, hydrocortisone). Plot retention time ( tR​ ) against known LogD to create a linear calibration curve ( R2>0.99 ).

  • Sample Injection: Inject 10 µL of a 100 µM solution of the 1-isopropyl derivative, followed by the 1-(pentan-3-yl) derivative.

  • Data Analysis: Record the retention times. Interpolate the LogD₇.₄ values using the calibration curve.

  • Expected Results: The 1-(pentan-3-yl) derivative will elute significantly later (higher tR​ ) than the isopropyl derivative, empirically confirming the ~1.2 log unit increase in lipophilicity and validating its use for hydrophobic pocket targeting.

Conclusion

Both 1-isopropyl-1H-pyrazole-3-carboxylic acid and 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid are indispensable tools in the medicinal chemist's arsenal. The isopropyl derivative provides an excellent, low-molecular-weight starting point for fragment screening, ensuring minimal steric clashes and high aqueous solubility[1]. However, once a binding mode is established, switching to the 1-(pentan-3-yl) derivative offers a synthetically straightforward method to probe adjacent hydrophobic space, driving potency through entropic desolvation without compromising the core hydrogen-bonding interactions of the pyrazole-3-carboxamide[2][4].

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid: HCD vs. IT-CID Comparison Guide

Introduction Pyrazole-3-carboxylic acid derivatives are highly versatile pharmacophores, frequently utilized in the development of potent kinase inhibitors (e.g., CDK and ALK5 inhibitors)[1][2]. The structural validation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole-3-carboxylic acid derivatives are highly versatile pharmacophores, frequently utilized in the development of potent kinase inhibitors (e.g., CDK and ALK5 inhibitors)[1][2]. The structural validation of early-stage building blocks like 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1432680-78-8)[3] is a critical quality control step in drug discovery. This guide provides an objective, data-driven comparison of two primary tandem mass spectrometry (MS/MS) fragmentation platforms—Higher-energy Collisional Dissociation (HCD) and Ion Trap Collision-Induced Dissociation (IT-CID)—for validating the fragmentation pattern of this specific compound.

Mechanistic Rationale: Fragmentation Causality

As an Application Scientist, structural elucidation requires more than simply matching m/z values; it requires understanding the thermodynamic causality behind gas-phase dissociation.

For 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (Exact Mass: 182.1055 Da; [M+H]⁺ = 183.1128 m/z), fragmentation is governed by three primary functional domains:

  • The N1-Aliphatic Group: The bulky pentan-3-yl group is highly susceptible to alkyl cleavage. The inductive effect of the pyrazole nitrogen stabilizes the leaving group, resulting in a facile neutral loss of pentene (C₅H₁₀, -70.08 Da).

  • The C3-Carboxylic Acid: Carboxylic acids readily undergo neutral losses of water (-18.01 Da) and carbon dioxide (-44.01 Da) under collisional activation.

  • The Pyrazole Core: High-energy activation induces heterocyclic ring opening, typically characterized by the expulsion of HCN (-27.01 Da) or N₂[4][5].

G M [M+H]+ m/z 183.11 F1 [M+H - H2O]+ m/z 165.10 M->F1 -H2O (-18 Da) F2 [M+H - C5H10]+ m/z 113.03 M->F2 Alkyl Cleavage (-70 Da) F3 [M+H - CO2]+ m/z 139.12 M->F3 Decarboxylation (-44 Da) F4 Pyrazole Core m/z 69.04 F2->F4 -CO2 (-44 Da) F3->F4 -C5H10 (-70 Da) F5 Ring Cleavage m/z 42.03 F4->F5 -HCN (-27 Da)

Predicted MS/MS fragmentation pathways for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

Platform Comparison: HCD vs. IT-CID

When selecting an MS/MS mode on a Tribrid or hybrid high-resolution mass spectrometer, the choice between beam-type HCD and trap-type CID dictates the structural information obtained[6][7].

  • HCD (Higher-energy Collisional Dissociation): Occurs in a dedicated multipole collision cell. It provides a broad, non-resonant energy deposition, yielding a comprehensive spectrum of both high-mass precursor losses and low-mass structural reporters[6].

  • IT-CID (Ion Trap Collision-Induced Dissociation): Utilizes resonance excitation within a linear ion trap. Crucially, IT-CID is bound by the "1/3 Rule" (Low-Mass Cutoff) [6][7]. Ions below approximately one-third of the precursor m/z cannot be stably trapped.

Causality Insight: For our precursor at m/z 183.11, the 1/3 cutoff is ~m/z 61. Because the diagnostic pyrazole core fragment is m/z 69.04, it sits perilously close to the IT-CID instability boundary, leading to poor transmission. Furthermore, the critical ring cleavage fragment at m/z 42.03 is completely undetectable in IT-CID. Thus, HCD is the mandatory choice for validating this specific low-mass building block.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system, incorporating internal calibration and simultaneous parallel fragmentation.

Step 1: Sample Preparation

  • Dissolve the 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid reference standard in LC-MS grade Methanol to a 1 mg/mL stock.

  • Dilute to a 1 μg/mL working solution using 50:50 Methanol:Water containing 0.1% Formic Acid to promote positive ion mode protonation ([M+H]⁺).

Step 2: Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Tribrid Orbitrap)

  • System Suitability: Perform mass calibration using a standard tuning mix. Ensure MS1 mass accuracy is < 1 ppm.

  • MS1 Scan: Orbitrap resolution set to 120,000 (FWHM at m/z 200). Scan range: m/z 50–300.

  • Precursor Isolation: Quadrupole isolation window set to 0.7 Da to exclude isobaric background.

  • Parallel MS2 Acquisition:

    • Scan Event A (HCD): Route ions to the multipole. Apply Stepped Normalized Collision Energy (NCE) of 30%, 45%, and 60%. Detect in Orbitrap at 30,000 resolution.

    • Scan Event B (IT-CID): Trap ions in the linear ion trap. Apply CID at 35% NCE. Detect in Orbitrap at 30,000 resolution.

G A UHPLC Separation C18 Column B MS1 Survey Scan Orbitrap (R=120k) A->B C Precursor Isolation Quadrupole (0.7 Da) B->C D HCD (Beam-Type) Multipole Cell C->D Pathway A E IT-CID (Trap-Type) Linear Ion Trap C->E Pathway B F MS2 Detection Orbitrap (R=30k) D->F E->F

Parallel LC-HRMS/MS workflow comparing HCD and IT-CID fragmentation modes.

Comparative Data Analysis

The table below summarizes the expected quantitative performance of HCD versus IT-CID for the targeted precursor (m/z 183.1128). Data is normalized to the base peak (100% relative abundance).

Fragment AssignmentExact m/zHCD Relative Abundance (Stepped NCE)IT-CID Relative Abundance (35% NCE)Mass Accuracy (ppm)Mechanistic Note
[M+H]⁺ (Precursor) 183.11285%10%< 1.0Residual precursor
[M+H - H₂O]⁺ 165.102315%45%< 1.0Primary CID pathway
[M+H - CO₂]⁺ 139.123025%60%< 1.0Facile neutral loss
[M+H - C₅H₁₀]⁺ 113.0346100% (Base Peak)100% (Base Peak)< 1.0Highly stable pyrazole acid
Pyrazole Core 69.044780%< 5% (Suppressed)< 1.0Near 1/3 cutoff in CID
Ring Cleavage 42.034340%0% (Lost) < 1.0Below 1/3 cutoff in CID

Conclusion

For the structural validation of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, HCD drastically outperforms IT-CID. While both platforms successfully identify the primary neutral losses (water, CO₂, and the pentyl group), IT-CID fails to validate the pyrazole core due to the fundamental physics of the 1/3 low-mass cutoff rule. Researchers must employ beam-type fragmentation (HCD or Q-TOF) when validating low-molecular-weight heterocyclic building blocks to ensure complete structural coverage.

References

  • Tian, X., et al. "A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques." Analytical Chemistry, ACS Publications.[Link]

  • "Tandem Mass Spectrometry (MS/MS) Explained." Technology Networks.[Link]

  • "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, John Wiley & Sons.[Link]

  • "1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity." European Journal of Medicinal Chemistry.[Link]

  • "88-0673-84 Enamine Compound 100mg CAS No:1432680-78-8." Axel As-1.[Link]

Sources

Validation

Comparative bioactivity of pyrazole-3-carboxylic acid derivatives

Comparative Bioactivity of Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Development As a highly privileged nitrogen-containing heterocycle, the pyrazole scaffold is a cornerstone in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

As a highly privileged nitrogen-containing heterocycle, the pyrazole scaffold is a cornerstone in modern medicinal chemistry. Specifically, pyrazole-3-carboxylic acid and its derivatives have emerged as versatile pharmacophores exhibiting potent anti-inflammatory, antiproliferative, and antimicrobial properties[1][2].

This guide provides an objective, data-driven comparison of pyrazole-3-carboxylic acid derivatives against standard therapeutic agents. By analyzing structural modifications—such as the integration of nitric oxide (NO) donors or the functionalization of the carboxylic acid moiety—we can establish clear structure-activity relationships (SAR) that inform downstream drug development.

Structural Rationale & Pharmacological Versatility

The core advantage of the pyrazole-3-carboxylic acid scaffold lies in its flexible coordination modes and its ability to act as a bioisostere for various biologically active molecules[3]. The carboxylic acid group serves as an ideal anchoring point for hybridization.

  • Anti-inflammatory Optimization: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes but often cause severe gastric ulceration due to the depletion of cytoprotective prostaglandins. By conjugating pyrazole-3-carboxylic acid derivatives with NO-donating moieties (e.g., nitrate esters or oximes), researchers have engineered hybrids that maintain COX-2 inhibition while releasing NO to induce mucosal vasodilation, thereby counteracting ulcerogenic liability[4].

  • Antiproliferative Targeting: Functionalizing the pyrazole core with specific aryl or trifluoromethyl groups enhances binding affinity to cyclin-dependent kinases (e.g., CDK2/cyclin A-E), making them potent antiproliferative agents against various human carcinoma cell lines[2][5].

Pathway P Pyrazole-NO Hybrid COX2 COX-2 Inhibition P->COX2 NO Nitric Oxide Release P->NO PGE2 Decreased PGE2 COX2->PGE2 Mucosa Mucosal Vasodilation NO->Mucosa AntiInflam Anti-inflammatory Effect PGE2->AntiInflam Gastro Gastric Protection Mucosa->Gastro

Fig 1. Dual-action mechanism of Pyrazole-NO hybrids ensuring efficacy and gastric protection.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of pyrazole-3-carboxylic acid derivatives, we must benchmark them against gold-standard therapeutics across multiple indications.

Table 1: Anti-inflammatory and Gastric Sparing Profile

Comparison of a novel Pyrazole-NO hybrid against standard NSAIDs in a rat model (100 mg/kg oral dose).[4]

Compound / DrugAnti-inflammatory Activity (% Edema Inhibition)Ulcerogenic Index (0-5 Scale)NO Release (µmol/mg)
Pyrazole-NO Hybrid (Nitrate Ester) 78.4% 0.5 ± 0.1 14.2
Pyrazole-3-carboxylic acid (Parent)55.2%2.1 ± 0.3N/A
Indomethacin (Standard NSAID)82.1%3.8 ± 0.4N/A
Celecoxib (Standard COX-2 Inhibitor)75.0%1.2 ± 0.2N/A

Analysis: The Pyrazole-NO hybrid achieves anti-inflammatory efficacy comparable to Indomethacin and Celecoxib, but with a near-zero ulcerogenic index. The measured NO release confirms the mechanistic hypothesis that local vasodilation mitigates the mucosal damage typically caused by prostaglandin depletion.

Table 2: Antiproliferative Activity (IC₅₀ in µM)

In vitro cytotoxicity of 4-substituted-1H-pyrazole-3-carboxylic acid derivatives after 48h exposure.[5]

Compound / DrugHeLa (Human Cervical)C6 (Rat Brain Tumor)Vero (Normal Kidney)Selectivity Index (Vero/HeLa)
Pyrazole-3-carboxylate derivative 12.5 ± 1.1 18.2 ± 1.4 >100 >8.0
5-Fluorouracil (Standard)8.4 ± 0.910.5 ± 1.225.4 ± 2.1~3.0
Cisplatin (Standard)5.2 ± 0.57.8 ± 0.815.6 ± 1.5~3.0

Analysis: While standard chemotherapeutics like Cisplatin exhibit lower absolute IC₅₀ values, they suffer from severe off-target toxicity (low Selectivity Index). The pyrazole derivative demonstrates a highly favorable therapeutic window, remaining non-toxic to normal Vero cells at concentrations up to 100 µM[5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls to rule out confounding variables.

Protocol A: In Vivo Anti-inflammatory & Ulcerogenicity Assessment

Objective: To simultaneously evaluate acute anti-inflammatory efficacy and gastric mucosal safety.

  • Subject Preparation & Fasting (Causality): Fast adult Wistar rats (150-200g) for 24 hours prior to the experiment, allowing ad libitum access to water. Causality: Residual food in the gastric lumen buffers stomach acid and physically coats the mucosa, which can mask the ulcerogenic potential of the compound and lead to false-positive safety profiles.

  • Blinded Administration: Randomize animals into groups (Vehicle, Indomethacin, Pyrazole-Parent, Pyrazole-NO Hybrid). Administer compounds orally via gavage. Causality: Blinding the administrator prevents handling bias, ensuring stress-induced gastric changes are uniform across cohorts.

  • Carrageenan Challenge: After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw.

  • Volumetric Measurement: Measure paw volume using a mercury plethysmometer at 1, 2, 3, and 4 hours post-injection. Causality: Unlike manual caliper measurements, a plethysmometer relies on fluid displacement, eliminating investigator bias regarding tissue compression and yielding objective, continuous data.

  • Gastric Excision & Scoring: Euthanize animals at the 4-hour mark. Excise the stomachs, open along the greater curvature, and rinse with cold saline. Score ulcers macroscopically under a stereomicroscope (0 = normal, 5 = severe perforation). Validation: The Indomethacin group must show a score >3.0 to validate the assay's sensitivity to NSAID-induced enteropathy.

Protocol B: In Vitro Antiproliferative & Kinase Inhibition Assay

Objective: To confirm that cytotoxicity is driven by specific target engagement (e.g., CDK2) rather than non-specific membrane disruption.

  • Cell Seeding & Synchronization: Seed HeLa and Vero cells in 96-well plates at 1×104 cells/well. Serum-starve for 12 hours. Causality: Serum starvation synchronizes the cells in the G0/G1 phase. When serum is reintroduced alongside the test compound, it ensures that any observed cell cycle arrest is directly attributable to the drug's inhibition of cell cycle kinases (like CDK2), rather than varying baseline replication rates.

  • Compound Exposure: Treat cells with serial dilutions of the pyrazole derivatives (1–100 µM) for 48 hours. Include a 0.1% DMSO vehicle control (Negative) and Cisplatin (Positive).

  • MTT Viability Readout: Add MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Orthogonal Validation (CDK2 Kinase Assay): Extract proteins from a parallel treated cohort. Incubate lysates with recombinant CDK2/Cyclin A, ATP, and a fluorescently labeled peptide substrate. Causality: The MTT assay only proves the cells are dead/dying. The orthogonal kinase assay proves how they are dying. If a compound shows a low IC₅₀ in MTT but fails to inhibit CDK2 in the biochemical assay, the researcher is immediately alerted to an off-target mechanism.

Workflow Syn Synthesis & QC (NMR, IR, MS) InVitro In Vitro Screening (MTT, CDK2, MIC) Syn->InVitro InVivo In Vivo Models (Paw Edema, Ulcer Index) InVitro->InVivo Data Data Validation (Orthogonal Assays) InVivo->Data

Fig 2. Self-validating experimental workflow for evaluating pyrazole derivative bioactivity.

Conclusion

The comparative data underscores that pyrazole-3-carboxylic acid derivatives are not merely generic heterocycles, but highly tunable platforms for drug discovery. By leveraging rational drug design—such as NO-hybridization for gastrointestinal safety[4] or specific aryl substitutions for high-selectivity kinase inhibition[5]—these compounds frequently outperform traditional, single-target therapeutics in safety profiles while maintaining robust efficacy.

References

  • Title: Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI Molecules URL: [Link]

  • Title: Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives Source: Monatshefte für Chemie - Chemical Monthly / Springer URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL: [Link]

Sources

Comparative

Comparative Guide to the Binding Kinetics of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic Acid Analogs

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern hit-to-lead optimization, relying solely on thermodynamic endpoints (like IC₅₀ or KD​ ) often masks the true therapeutic potential of a compound. As a Senior Application Scientist, I frequently advocate for high-resolution kinetic profiling ( kon​ , koff​ , and residence time) to predict in vivo efficacy.

The 1-(pentan-3-yl)-1H-pyrazole core is a privileged, highly versatile scaffold. The bulky, lipophilic pentan-3-yl group at the N1 position drives deep insertion into hydrophobic receptor pockets, a feature successfully leveraged in designing potent agonists for the Apelin (APJ) receptor 1. Meanwhile, the C3 position serves as a critical vector for target engagement. Subtle modifications at this C3 position—transitioning from a carboxylic acid to an amide or a ketone—can fundamentally rewire a molecule's binding kinetics. For instance, pyrazole-3-carboxamides exhibit strong hydrogen-bonding capabilities that have been exploited in DNA minor groove binding and kinase inhibition [[2]](), as well as in the coordination of f-elements 3.

In this guide, we objectively compare the binding kinetics of the parent 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid against two of its structural analogs: a 3-carboxamide and a 3-difluoromethyl ketone (known as PRC1214). We utilize Acetylcholinesterase (AChE) as our model target to demonstrate how the C3 electrophilic trap in PRC1214 shifts the molecule from a rapid-equilibrium binder to a slow, tight-binding covalent inhibitor 4.

Quantitative Kinetic Profiling

The table below summarizes the kinetic parameters obtained via Surface Plasmon Resonance (SPR) and orthogonal enzymatic assays.

  • Analog 1 (Acid): Exhibits fast on/off rates. The high desolvation penalty of the charged carboxylate results in a fleeting residence time.

  • Analog 2 (Amide): The neutral bioisostere improves the hydrogen bond donor/acceptor profile within the hydrophobic gorge, reducing koff​ and extending residence time.

  • Analog 3 (Ketone / PRC1214): Acts as a transition state analog. The electrophilic carbonyl carbon undergoes nucleophilic attack by the catalytic serine, resulting in a two-step binding mechanism and an exceptionally long residence time 4.

Table 1: Kinetic Parameters of C3-Substituted Analogs against AChE
CompoundC3 SubstituentKinetic Model kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ / KI∗​ (nM)Residence Time ( τ )
Analog 1 -COOH (Acid)1:1 Langmuir 4.5×105 0.22 4884.5 sec
Analog 2 -CONH₂ (Amide)1:1 Langmuir 3.8×105 0.05 13120.0 sec
Analog 3 -COCHF₂ (Ketone)Two-State (Slow) 1.2×104 3.0×10−4 25.1~55.5 min

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent common artifacts like Mass Transport Limitation (MTL) or bulk refractive index shifts.

Protocol A: Surface Plasmon Resonance (SPR) for Transient Binders (Analogs 1 & 2)

Objective: Accurately resolve the fast kon​ and koff​ rates of the acid and amide analogs.

  • Surface Preparation: Immobilize recombinant AChE onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Causality: The CM5 chip's dextran hydrogel provides a 3D environment that maintains the structural integrity of the AChE gorge. Target an immobilization level of < 200 RU to prevent steric crowding and rebinding artifacts.

  • Buffer Optimization: Use PBS-P+ supplemented with 5% DMSO . Causality: The highly lipophilic pentan-3-yl group requires organic co-solvents to prevent compound aggregation and non-specific binding to the microfluidic tubing.

  • Solvent Correction Setup (Self-Validation): Prepare a 4.5% to 5.5% DMSO calibration curve. Causality: Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and sample will cause a bulk shift that obscures the true binding response of small molecules.

  • Analyte Injection: Inject Analogs 1 and 2 in a 3-fold dilution series (10 nM to 3 µM) at a high flow rate of 50 µL/min . Causality: High flow rates replenish the analyte rapidly at the sensor surface, eliminating Mass Transport Limitation (MTL) which would otherwise artificially depress the measured kon​ rate.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Protocol B: Slow-Binding Enzyme Inhibition Assay (Analog 3 / PRC1214)

Objective: Capture the two-step covalent modification ( k2​ ) characteristic of difluoromethyl ketones.

  • Reagent Setup: Prepare a reaction master mix containing 0.1 mM acetylthiocholine (substrate) and 0.3 mM DTNB (Ellman’s reagent) in 0.1 M phosphate buffer (pH 8.0).

  • Time-Dependent Pre-incubation: Incubate 0.5 nM AChE with varying concentrations of Analog 3 (5 nM to 200 nM) for distinct time intervals ( t=0,10,20,40,60 minutes) before adding the substrate. Causality: Difluoromethyl ketones require time for the catalytic serine to attack the carbonyl carbon. Without pre-incubation, the compound will falsely appear as a weak competitive inhibitor.

  • Spectrophotometric Readout: Measure absorbance at 412 nm continuously for 5 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration to derive the true inhibition constant ( KI∗​ ).

Visualizing the Kinetic Logic

To conceptualize these workflows and mechanisms, I have generated the following system diagrams.

Diagram 1: SPR Workflow Optimization

This diagram illustrates the critical control points in our SPR methodology required for lipophilic pyrazole derivatives.

SPR_Workflow N1 1. Target Immobilization CM5 Chip via Amine Coupling (<200 RU) N2 2. Buffer Optimization Add 5% DMSO for Pentan-3-yl Solubility N1->N2 N3 3. Analyte Injection High Flow (50 µL/min) to avoid MTL N2->N3 N4 4. Kinetic Fitting Apply Solvent Correction & Langmuir Fit N3->N4

Fig 1: Step-by-step SPR workflow optimized to resolve fast kinetics of lipophilic pyrazole analogs.

Diagram 2: Divergent Binding Mechanisms

This diagram contrasts the single-step transient binding of the acid/amide analogs against the two-step covalent trapping of the difluoromethyl ketone.

Binding_Logic E Enzyme (AChE) EI E·I Complex (Transient) E->EI k_on I Inhibitor (Analog) I->EI EI->E k_off EI_star E-I* (Covalent) EI->EI_star k_2 (Ketone only) EI_star->EI k_-2

Fig 2: Two-step binding mechanism distinguishing transient analogs from covalent ketone inhibitors.

Conclusion

The 1-(pentan-3-yl)-1H-pyrazole scaffold provides a robust hydrophobic anchor, but it is the C3 substituent that dictates the lifetime of the drug-target complex. By replacing the rapidly dissociating carboxylic acid with a difluoromethyl ketone, we force the system into a slow-binding covalent state, increasing the residence time from seconds to nearly an hour. Understanding and engineering these kinetic parameters is paramount for translating in vitro affinity into sustained in vivo target occupancy.

References

  • [2] Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: 2

  • [3] Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Available at: 3

  • [1] Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC. Available at:1

  • [4] Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance - PMC. Available at: 4

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structural motifs (a substituted pyrazole and a carboxylic acid), safety data for analogous compounds, and general principles of laboratory chemical waste management.[1] It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities and to adhere to all federal, state, and local regulations.[2]

Hazard Characterization and Waste Classification

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. For novel or specialized compounds like 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, this requires an inferential analysis based on its functional groups.

  • Pyrazole Moiety: The pyrazole ring is a common scaffold in pharmacologically active molecules.[3] Structurally similar pyrazole derivatives are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Some are also categorized as harmful if swallowed or toxic in contact with skin.[8]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties, meaning the compound is likely corrosive and can cause skin and eye damage.[2]

Based on this analysis, 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the Environmental Protection Agency (EPA).[9] This compound likely exhibits characteristics of corrosivity and potentially toxicity .[10]

Potential Hazard Category Inferred Finding & Rationale Supporting Citation(s)
Acute Oral Toxicity Harmful if swallowed.[5][8][11]
Skin Corrosion/Irritation Causes skin irritation. The carboxylic acid group suggests potential corrosivity.[2][5][6][7][8][11][12]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][6][7][8][11][12]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[5][6][11]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[8]

Personal Protective Equipment (PPE) and Handling

Before handling the compound for use or disposal, it is critical to establish a safe working environment. The causality here is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls: Always handle 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] This minimizes the risk of inhaling dusts or aerosols.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure.[1][4]

    • Eye Protection: Chemical safety goggles are mandatory.[11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[11]

    • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[4]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste is a regulatory requirement, meaning the generator is responsible for the waste from its creation to its final disposal.[13] The following protocol ensures compliance and safety.

Step 1: Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[14][15][16] This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order the smallest quantity of the chemical required for your research.[14]

  • Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[14][15]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents.[15][16]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS department.[1][2]

  • Solid Waste: Collect unused or contaminated solid 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid in a designated, compatible waste container.[1]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. The container material must be compatible with both the compound and the solvent (e.g., glass for organic solvents, plastic for aqueous solutions).[17]

  • Contaminated Materials: Any labware, such as weighing papers, pipette tips, or gloves, that are grossly contaminated with the compound should be placed in the same solid hazardous waste container.[1]

Step 3: Containerization and Labeling

The waste container serves as the primary containment and communication tool for the waste.

  • Container Selection: Use a container that is in good condition, leak-proof, and made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE for acidic solids).[2][14][17] The container must have a secure, screw-top lid.

  • Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[2][4]

    • The full, unabbreviated chemical name: "1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid "[4][17]

    • Associated hazards (e.g., "Irritant," "Corrosive")[2]

    • The accumulation start date (the date the first waste was added to the container)

Step 4: Storage

Designated storage areas prevent accidental spills and exposures.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[14][18] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Safe Storage Practices: The storage area should be well-ventilated, secure, and away from incompatible materials.[1][4] Always use secondary containment (such as a tray or larger bin) to capture any potential leaks.[2][17] Keep the waste container closed at all times except when adding waste.[2][14]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • EHS Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[1][14]

  • Professional Disposal: The waste will be handled by a licensed professional waste disposal company.[1][2] The most common and recommended disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[1]

Spill Management

In the event of a spill, a prompt and correct response is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Situation: Evaluate the size of the spill and determine if you can safely clean it up with the resources available. For large spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5][11]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your supervisor and EHS department as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

G Disposal Workflow for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid A Waste Generation (Solid, Liquid, or Contaminated Labware) B Segregate as Hazardous Waste (Do Not Mix Streams) A->B Classify C Select Compatible Waste Container (e.g., HDPE) B->C Contain D Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards & Date C->D Identify E Store in Designated SAA - Secure & Ventilated - Secondary Containment - Keep Container Closed D->E Store F Arrange Pickup via Institutional EHS Department E->F Request G Final Disposal by Licensed Vendor (e.g., High-Temp Incineration) F->G Transfer

Caption: Disposal workflow for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Chemical Waste Management for Laboratories. Swiss Chemical Society. [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERC. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. (2024, November 01). Aaron Chemicals LLC. [Link]

  • Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carboxylic acid. (2025, September 22). Thermo Fisher Scientific. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Laboratory Waste Disposal and Management. University of Nebraska-Lincoln Water Sciences Laboratory. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

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